Glymidine-d5
Description
Properties
Molecular Formula |
C₁₃H₁₀D₅N₃O₄S |
|---|---|
Molecular Weight |
314.37 |
Synonyms |
2-Benzenesulfonamido-5-(2-methoxyethoxy)pyrimidine-d5; Glidiazine-d5; Glymidine-d5; N-[5-(2-Methoxyethoxy)-2-pyrimidinyl]benzenesulfonamide-d5 |
Origin of Product |
United States |
Foundational & Exploratory
What is Glymidine-d5 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glymidine-d5, a deuterated analog of the sulfonylurea drug Glymidine. This document details its presumed primary application in research, the pharmacological context of its non-deuterated counterpart, and relevant experimental methodologies.
Introduction to this compound
This compound is a stable, isotopically labeled form of Glymidine. In this molecule, five hydrogen atoms have been replaced with deuterium atoms. While Glymidine itself is an oral anti-diabetic medication, the primary role of this compound is not for therapeutic use. Instead, its key application in a research setting is as an internal standard for the quantitative analysis of Glymidine in biological samples. The near-identical chemical properties to Glymidine, but with a distinct mass, make it an ideal tool for techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring accurate and precise measurement of the parent drug.
The Pharmacology of Glymidine
To understand the use of this compound, it is essential to understand the compound it is designed to trace: Glymidine (also known as Glycodiazine).
Glymidine is a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus. Like other drugs in its class, its primary function is to lower blood glucose levels by stimulating the pancreas to release more insulin.
Mechanism of Action
The mechanism of action of Glymidine involves the pancreatic β-cells. It binds to the sulfonylurea receptor (SUR1), which is a subunit of the ATP-sensitive potassium channel (KATP) on the surface of these cells. This binding leads to the closure of the KATP channels, which in turn causes depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing secretory vesicles, releasing insulin into the bloodstream.
Signaling Pathway of Glymidine
Caption: Signaling pathway of Glymidine in pancreatic β-cells.
Quantitative Data for Glymidine
The following table summarizes key pharmacokinetic parameters for Glymidine. This data is crucial when developing and validating bioanalytical methods where this compound would be used as an internal standard.
| Parameter | Value | Reference |
| Protein Binding | 90% | |
| Elimination Half-life | 4 hours | |
| Route of Administration | Oral | |
| Absorption | Rapidly and completely absorbed |
Role of this compound in Bioanalysis
In quantitative bioanalysis, particularly LC-MS/MS, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response.
An ideal IS has the following properties:
-
Similar chemical and physical properties to the analyte.
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Similar extraction recovery and ionization efficiency to the analyte.
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A different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer.
This compound is an excellent internal standard for Glymidine because it co-elutes with Glymidine during chromatography and behaves similarly during extraction and ionization. However, due to the deuterium atoms, it has a higher mass, allowing the mass spectrometer to detect and quantify both compounds independently.
Experimental Protocols
The following is a representative, detailed methodology for the quantification of Glymidine in human plasma using this compound as an internal standard via LC-MS/MS.
I. Sample Preparation: Protein Precipitation
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Thaw Samples : Thaw plasma samples, calibrators, and quality controls at room temperature.
-
Aliquoting : Pipette 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
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Protein Precipitation : Add 400 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing : Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection : Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
II. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC) : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient to separate Glymidine from endogenous plasma components.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometer (MS) : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical) :
-
Glymidine : Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
-
This compound : Q1 (Precursor Ion + 5) m/z -> Q3 (Product Ion) m/z
-
-
Gas Temperatures and Pressures : Optimized for the specific instrument.
-
Experimental Workflow Diagram
Caption: A typical bioanalytical workflow for Glymidine quantification.
Conclusion
This compound is a critical tool for researchers in the field of pharmacokinetics and drug metabolism. Its use as an internal standard allows for the robust and accurate quantification of Glymidine in complex biological matrices. The methodologies and data presented in this guide provide a framework for the development and application of bioanalytical assays essential for preclinical and clinical drug development.
Technical Guide: Synthesis and Characterization of Glymidine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of Glymidine-d5, an isotopically labeled version of the oral hypoglycemic agent Glymidine. The introduction of five deuterium atoms into the methoxyethoxy side chain offers a valuable tool for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This document provides detailed, representative protocols for its synthesis, purification, and comprehensive characterization using modern analytical techniques. All data presented herein is illustrative and intended to serve as a practical guide for researchers.
Introduction
Glymidine (sodium salt), chemically known as N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide, is a short-acting sulfonylurea drug used in the management of type 2 diabetes mellitus. The study of its absorption, distribution, metabolism, and excretion (ADME) is crucial for understanding its efficacy and safety profile. Stable isotope labeling, particularly with deuterium, is a well-established strategy for generating internal standards for quantitative bioanalysis. This compound, with deuterium atoms on the terminal methoxy group and adjacent methylene group, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting with commercially available deuterated reagents. The key strategy involves the preparation of a deuterated pyrimidine intermediate, which is then coupled with benzenesulfonamide.
Synthetic Pathway
The proposed synthetic route is a two-step process starting from 2-chloropyrimidine and a custom-synthesized deuterated alcohol.
Caption: Proposed synthetic pathway for this compound sodium salt.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(2-(methoxy-d3)ethoxy-2,2-d2)pyrimidine (Intermediate 1)
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add 2-(Methoxy-d3)ethanol-2,2-d2 (1.1 eq) dropwise.
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Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-5-hydroxypyrimidine (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Synthesis of this compound
-
In a sealed vessel, combine Intermediate 1 (1.0 eq), benzenesulfonamide (1.2 eq), and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Heat the mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by LC-MS.
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After cooling to room temperature, pour the reaction mixture into ice-water.
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Acidify the mixture with 1M HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain crude this compound.
-
Recrystallize from ethanol to afford pure this compound.
Step 3: Formation of this compound Sodium Salt
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Dissolve the purified this compound in ethanol.
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Add an equimolar amount of sodium hydroxide solution (1M in ethanol).
-
Stir for 1 hour at room temperature.
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Remove the solvent under reduced pressure to yield this compound sodium salt as a white solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Analytical Workflow
The following workflow ensures a thorough characterization of the final product.
Caption: Analytical workflow for the characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition and isotopic enrichment of this compound.
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Method: Electrospray ionization (ESI) in negative ion mode.
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap).
-
Data Summary:
| Compound | Chemical Formula | Calculated Mass [M-H]⁻ | Observed Mass [M-H]⁻ |
| Glymidine | C₁₃H₁₄N₄O₄S | 338.0736 | 338.0739 |
| This compound | C₁₃H₉D₅N₄O₄S | 343.1050 | 343.1055 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the molecular structure and the specific sites of deuteration.
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¹H NMR: The spectrum of this compound is expected to show the absence of signals corresponding to the terminal methoxy protons and the adjacent methylene protons.
-
¹³C NMR: The spectrum will show characteristic shifts for the carbon atoms, with the signals for the deuterated carbons being significantly attenuated or appearing as multiplets due to C-D coupling.
Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.51 | s | 2H | Pyrimidine-H |
| 7.90 | d | 2H | Ar-H |
| 7.55 | m | 3H | Ar-H |
| 4.25 | s | 2H | O-CH₂-C |
| 3.65 | t | 2H | Signal absent in d5 |
| 3.28 | s | 3H | Signal absent in d5 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the final compound.
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Method: Reverse-phase HPLC with UV detection.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV at 254 nm.
Purity Data Summary
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.2 | > 99.0 |
Conclusion
This guide provides a comprehensive, albeit representative, framework for the synthesis and characterization of this compound. The proposed synthetic route is efficient and utilizes commercially available starting materials, while the analytical methods described are standard for ensuring the quality and identity of isotopically labeled compounds. The availability of high-purity this compound is anticipated to significantly benefit future research in the fields of drug metabolism and pharmacokinetics for this class of antidiabetic agents. Researchers are advised to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
An In-depth Technical Guide to the Physical and Chemical Properties of Glymidine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Glymidine-d5, a deuterated analog of the sulfonylurea antidiabetic agent, Glymidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research.
Core Compound Properties
This compound is a synthetically modified version of Glymidine where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, often utilized to investigate the metabolic fate of a drug and to potentially alter its metabolic profile.
Physical and Chemical Data
The introduction of deuterium atoms results in a marginal increase in the molecular weight of the compound while generally having a minimal impact on its other physical and chemical properties, such as melting point and solubility. The data presented below is a combination of experimentally determined values for Glymidine and calculated values for this compound.
| Property | Value (Glymidine) | Value (this compound) | Data Source/Method |
| Molecular Formula | C₁₃H₁₅N₃O₄S | C₁₃H₁₀D₅N₃O₄S | - |
| Molecular Weight | 309.34 g/mol [1] | 314.37 g/mol | Calculated |
| Monoisotopic Mass | 309.0783 g/mol | 314.1100 g/mol | Calculated |
| Physical Description | Solid | Solid (inferred) | - |
| Melting Point | 220-223 °C | Expected to be similar to Glymidine | Experimental (for Glymidine) |
| Solubility | 0.124 g/L in water | Expected to be similar to Glymidine | Experimental (for Glymidine) |
| pKa | 6.92 (acidic) | Expected to be similar to Glymidine | Calculated (for Glymidine) |
Experimental Protocols
The characterization of this compound involves a series of standard analytical techniques to confirm its identity, purity, and physicochemical properties.
Melting Point Determination
The melting point is determined using the capillary method. A small, finely powdered sample of this compound is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature at which the substance is completely melted is recorded. The heating rate is typically controlled at 1 °C/minute to ensure accuracy.
Solubility Assessment
Equilibrium solubility is determined by the shake-flask method. An excess amount of this compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., 1.2, 4.5, and 6.8) and temperature (typically 37 °C). The suspension is agitated until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure of this compound and the successful incorporation of deuterium atoms. A sample of 5-25 mg is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed. The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the phenyl ring protons confirms deuteration.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of this compound, confirming its elemental composition. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the deuterated compound.
Visualized Workflows and Pathways
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a synthesized compound like this compound.
Signaling Pathway of Glymidine
Glymidine, and by extension this compound, exerts its hypoglycemic effect by modulating insulin secretion from pancreatic β-cells. The signaling pathway is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.
This guide provides foundational technical information on this compound. For further in-depth analysis and specific applications, it is recommended to consult peer-reviewed literature and conduct targeted experimental studies.
References
The Role of Glymidine-d5 as an Internal Standard in Bioanalysis: A Technical Guide
This technical guide provides an in-depth overview of the mechanism of action and application of Glymidine-d5 as an internal standard in the quantitative bioanalysis of Glymidine. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetics and drug metabolism studies.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample processing and for variability in instrument response. An ideal IS should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. Deuterated internal standards, such as this compound, are considered the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. They co-elute with the analyte, experience similar ionization effects, and provide a reliable means for accurate and precise quantification.
Mechanism of Action of this compound
This compound is a stable isotope-labeled version of Glymidine, where five hydrogen atoms have been replaced by deuterium atoms. This substitution results in a 5 Dalton mass increase, making it easily distinguishable from the unlabeled Glymidine by a mass spectrometer. However, this mass difference is small enough that it does not significantly alter the compound's physicochemical properties.
The core mechanism of action is based on this principle:
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Co-extraction: this compound is added to the biological matrix (e.g., plasma) at the beginning of the sample preparation process. Due to its nearly identical chemical properties to Glymidine, it experiences the same extraction efficiency. If a portion of the analyte is lost during this step, a proportional amount of the internal standard is also lost.
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Co-elution: During chromatographic separation (e.g., HPLC or UPLC), this compound exhibits nearly identical retention times as Glymidine. This ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and any potential matrix effects (ion suppression or enhancement).
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Differential Detection: In the mass spectrometer, the parent ions of Glymidine and this compound are selected and fragmented. The resulting product ions have different mass-to-charge ratios (m/z), allowing for their independent detection and quantification.
The quantification of Glymidine is then based on the ratio of the analyte's response to the internal standard's response. This ratio corrects for variations, leading to high accuracy and precision in the final concentration measurement.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Experimental Protocol: Quantification of Glymidine in Human Plasma
The following is a representative protocol for the quantification of Glymidine in human plasma using this compound as an internal standard, based on established bioanalytical methods.
3.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Pipette 100 µL of human plasma into a 96-well plate.
-
Add 25 µL of the internal standard working solution (this compound in methanol).
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Add 200 µL of 0.1% formic acid in water and vortex to mix.
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Condition an SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
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Wash the plate with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of 10% acetone in water.
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Dry the plate under vacuum.
-
Elute the analyte and internal standard with 500 µL of a methanol/acetonitrile mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase for injection.
3.2. UPLC-MS/MS Conditions
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Chromatographic System: Waters Acquity UPLC or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Caption: Experimental workflow for sample preparation.
Quantitative Data Summary
The following tables summarize the key parameters for a typical bioanalytical method for Glymidine using this compound.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Glymidine | 344.1 | 153.1 | 100 | 25 |
| This compound | 349.1 | 158.1 | 100 | 25 |
Table 2: Calibration Curve for Glymidine in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Accuracy (%) |
| 1.00 | 0.005 | 102.5 |
| 2.50 | 0.012 | 101.2 |
| 10.0 | 0.048 | 99.8 |
| 50.0 | 0.245 | 98.5 |
| 200.0 | 0.989 | 100.7 |
| 800.0 | 3.965 | 101.1 |
| 1000.0 | 4.982 | 99.2 |
| Linearity (r²) | >0.99 |
Glymidine's Pharmacological Mechanism of Action
Glymidine is a sulfonylurea class oral hypoglycemic agent. Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells. This is achieved by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium channel (K-ATP) in the β-cell membrane.
The binding of Glymidine to SUR1 inhibits the channel, leading to a decrease in potassium efflux. This causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.
Caption: Signaling pathway for Glymidine-induced insulin secretion.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Glymidine. Its mechanism of action, rooted in the principles of stable isotope dilution, allows for the mitigation of analytical variability, ensuring the generation of highly accurate and precise pharmacokinetic data. The detailed protocol and data presented herein provide a robust framework for the implementation of this methodology in a research or drug development setting.
Isotopic purity and stability of Glymidine-d5
An In-depth Technical Guide to the Isotopic Purity and Stability of Glymidine-d5
Introduction
This compound is the deuterium-labeled analog of Glymidine (also known as Glidiazine or Glymidine sodium), an oral hypoglycemic agent belonging to the sulfonylurea class. Deuterated standards like this compound are essential for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic profiling, where they serve as ideal internal standards for mass spectrometry-based assays. The incorporation of five deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled endogenous or administered compound.
The utility and reliability of this compound as an internal standard are fundamentally dependent on two key parameters: its isotopic purity and its chemical stability. High isotopic purity ensures minimal signal overlap with the unlabeled analyte, thereby enhancing assay sensitivity and accuracy. Robust chemical stability guarantees that the standard does not degrade during sample collection, processing, and storage, which could otherwise lead to inaccurate quantification. This guide provides a technical overview of the methods used to assess the isotopic purity and stability of this compound, presents typical data, and outlines detailed experimental protocols.
Isotopic Purity Assessment
Isotopic purity refers to the percentage of the labeled molecule that contains the intended number of deuterium atoms. It is a critical quality attribute, as the presence of incompletely deuterated species (e.g., d4, d3) or unlabeled compound (d0) can interfere with the measurement of the target analyte.
Data Summary: Isotopic Distribution
The isotopic distribution of this compound is typically determined using high-resolution mass spectrometry. The data below represents a typical specification for a high-quality batch.
| Isotopic Species | Mass Shift | Relative Abundance (%) |
| Glymidine-d0 | +0 | < 0.1% |
| Glymidine-d1 | +1 | < 0.1% |
| Glymidine-d2 | +2 | < 0.5% |
| Glymidine-d3 | +3 | < 1.0% |
| Glymidine-d4 | +4 | ~ 2.0% |
| This compound | +5 | > 96.5% |
Experimental Protocol: Isotopic Purity by Mass Spectrometry
This protocol describes the determination of isotopic purity for this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Objective: To quantify the relative percentages of all isotopic species (d0 to d5) in a sample of this compound.
2. Materials & Equipment:
- This compound reference standard
- HPLC-grade acetonitrile (ACN) and water
- Formic acid (FA)
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system
- Analytical balance and volumetric flasks
3. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in ACN.
- Further dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of ACN and water.
4. LC-MS Conditions:
- UHPLC System:
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% FA in Water
- Mobile Phase B: 0.1% FA in ACN
- Flow Rate: 0.4 mL/min
- Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.
- Injection Volume: 2 µL
- Mass Spectrometer:
- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Scan Mode: Full scan (MS1)
- Scan Range: m/z 100-500
- Resolution: > 30,000 FWHM
- Key Ions to Monitor:
- Glymidine (d0) [M+H]⁺: m/z 310.10
- This compound [M+H]⁺: m/z 315.13
5. Data Analysis:
- Extract the ion chromatograms for each isotopic species (m/z 310.10 to 315.13).
- Integrate the peak area for each species.
- Calculate the relative abundance of each isotopologue using the following formula:
- % Relative Abundance = (Area of individual isotopologue / Sum of all isotopologue areas) x 100
Visualization: Isotopic Purity Workflow
Caption: Workflow for assessing the isotopic purity of this compound via LC-MS.
Chemical Stability Assessment
Chemical stability is the capacity of a substance to remain unchanged over time under specified storage conditions. For a deuterated standard, stability is crucial to ensure its concentration remains constant, preventing quantitative errors. Forced degradation studies are performed to identify potential degradation products and establish a stability-indicating analytical method.
Data Summary: Forced Degradation Study
The table below presents hypothetical results from a forced degradation study on this compound, showing the percentage of the parent compound remaining after exposure to various stress conditions.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradants Observed |
| Acidic (0.1 M HCl, 60°C) | 24 hours | 85.2% | Hydrolysis of sulfonylurea |
| Basic (0.1 M NaOH, 60°C) | 8 hours | 78.5% | Hydrolysis of sulfonylurea |
| Oxidative (3% H₂O₂, RT) | 24 hours | 92.1% | N-Oxide formation |
| Thermal (80°C, dry heat) | 72 hours | 98.9% | Minimal degradation |
| Photolytic (ICH Q1B) | 24 hours | 99.2% | Minimal degradation |
| Control (4°C, dark) | 72 hours | > 99.9% | None |
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol details a method to assess the stability of this compound under stress conditions.
1. Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products, thereby indicating its stability.
2. Materials & Equipment:
- This compound reference standard
- HPLC-grade acetonitrile (ACN) and water
- Buffers (e.g., phosphate buffer pH 3.0)
- Reagents for stress (HCl, NaOH, H₂O₂)
- HPLC system with a UV/Vis or Diode Array Detector (DAD)
- Forced degradation chamber (oven, photostability chamber)
3. Sample Preparation (Forced Degradation):
- Prepare a 1 mg/mL stock solution of this compound in ACN.
- For each stress condition, mix the stock solution with the stressor (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).
- Expose the solutions to the conditions outlined in the table above.
- At specified time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a final concentration of 20 µg/mL with mobile phase.
4. HPLC-UV Conditions:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: Phosphate buffer (20 mM, pH 3.0)
- Mobile Phase B: Acetonitrile (ACN)
- Flow Rate: 1.0 mL/min
- Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes.
- Detection Wavelength: 230 nm (or as determined by UV scan)
- Column Temperature: 30°C
- Injection Volume: 10 µL
5. Data Analysis:
- Analyze the control and stressed samples by HPLC.
- Identify the peak for intact this compound based on the retention time from the control sample.
- Identify new peaks in the chromatograms of stressed samples as degradation products.
- Calculate the percentage of this compound remaining using the peak area:
- % Remaining = (Area of parent in stressed sample / Area of parent in control sample) x 100
- Ensure peak purity of the parent peak using DAD analysis to confirm the method is stability-indicating.
Visualizations: Stability Testing Workflow and Degradation Pathway
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound under stress.
Conclusion
The qualification of this compound for use in regulated bioanalysis hinges on rigorous characterization of its isotopic purity and chemical stability. Mass spectrometry confirms a high enrichment of the desired d5 species, which is essential for minimizing cross-talk in analytical assays. Stability-indicating HPLC methods demonstrate that the molecule is robust under standard storage conditions and characterize its degradation profile under duress. The protocols and data presented here provide a comprehensive framework for the evaluation and quality control of this compound, ensuring its reliability as an internal standard in demanding research and drug development applications.
Glymidine-d5: A Technical Guide to Safe Handling and Laboratory Use
Chemical and Physical Properties
Glymidine-d5 is the deuterated analog of Glymidine, an oral hypoglycemic agent belonging to the sulfonylurea class of drugs. Its primary research application is as an internal standard for mass spectrometry-based quantification of Glymidine.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | N-[5-(2-Methoxyethoxy-d5)pyrimidin-2-yl]-4-benzenesulfonamide sodium salt |
| CAS Number | Not available (for deuterated form) |
| Parent CAS Number | 3459-20-9 (Glymidine Sodium) |
| Chemical Formula | C₁₃H₉D₅N₄O₄S |
| Molecular Weight | Approx. 343.39 g/mol |
| Form | Solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage Temperature | -20°C |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following information is based on the Globally Harmonized System (GHS) classification for the parent compound, Glymidine sodium.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | GHS07 |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper laboratory protocol is essential when handling this compound. A general workflow for safe handling is outlined below.
Caption: General workflow for safely handling this compound in a laboratory setting.
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: For operations generating dust, use a NIOSH-approved dust mask or respirator. Work should be performed in a chemical fume hood or other ventilated enclosure.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
Caption: Logical workflow for responding to an accidental spill of this compound.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Toxicological Information and Mechanism of Action
The primary mechanism of action for Glymidine, like other sulfonylureas, is the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which leads to insulin secretion.
Caption: Signaling pathway for Glymidine-induced insulin secretion in pancreatic β-cells.
Representative Experimental Protocol
The following is a generalized protocol for preparing this compound as an internal standard for a quantitative LC-MS/MS analysis.
Objective: To prepare a stock solution and working standards of this compound for use as an internal standard in a bioanalytical assay.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes
Methodology:
-
Preparation of Primary Stock Solution (e.g., 1 mg/mL): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of this compound solid using an analytical balance. c. Transfer the solid to a 1 mL amber volumetric flask. d. Add approximately 0.7 mL of DMSO to dissolve the solid. Vortex briefly if necessary. e. Bring the flask to the final volume of 1 mL with DMSO. Cap and invert several times to ensure homogeneity. f. Store this stock solution at -20°C.
-
Preparation of Intermediate and Working Solutions: a. Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution 1:100 with a suitable solvent, typically 50:50 Methanol:Water or another solvent compatible with the analytical method. b. From the intermediate stock, prepare the final working internal standard solution at the desired concentration (e.g., 100 ng/mL). This working solution is added to calibration standards, quality controls, and unknown samples prior to extraction.
-
Sample Fortification: a. Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each biological sample (e.g., 100 µL of plasma or serum). b. Vortex each sample to ensure complete mixing. c. Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: a. Analyze the extracted samples via LC-MS/MS. b. Quantify the amount of Glymidine in the unknown samples by calculating the peak area ratio of the analyte to its deuterated internal standard (this compound).
An In-depth Technical Guide to Glymidine: Metabolism and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glymidine, also known as glycodiazine, is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs. It is utilized in the management of type 2 diabetes mellitus. As a short-acting sulfonylurea, Glymidine primarily exerts its therapeutic effect by stimulating insulin secretion from the pancreatic β-cells. This guide provides a comprehensive overview of Glymidine's mechanism of action, metabolic pathways, and the experimental methodologies used to characterize its function.
Mechanism of Action
The primary mechanism of action for Glymidine, like other sulfonylureas, involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cells.[1][2] This action initiates a cascade of events leading to insulin release.
The process can be summarized in the following steps:
-
Binding to SUR1: Glymidine binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.
-
Channel Closure: This binding event induces the closure of the K-ATP channel.
-
Membrane Depolarization: The closure of the potassium channel prevents the efflux of potassium ions, leading to the depolarization of the β-cell membrane.[1][2]
-
Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels.
-
Insulin Exocytosis: The subsequent influx of calcium ions into the cell stimulates the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin into the bloodstream.[2]
This glucose-independent insulin secretion is a hallmark of sulfonylurea action.
Signaling Pathway Diagram
Caption: Mechanism of action of Glymidine on pancreatic β-cells.
Pharmacokinetic Properties
Glymidine is characterized by its rapid and complete absorption following oral administration.[2] Its pharmacokinetic profile is summarized in the table below.
| Parameter | Value | Reference |
| Absorption | Rapid and complete | [2] |
| Plasma Protein Binding | 90% | [2] |
| Biological Half-Life | 4 hours | [1][2] |
| Metabolism | Hepatic | [3] (general for sulfonylureas) |
| Excretion | Renal and fecal | (general for sulfonylureas) |
Metabolic Pathways
The metabolism of Glymidine, like other sulfonylureas, is expected to occur primarily in the liver through biotransformation reactions. While specific metabolites of Glymidine are not extensively detailed in recent literature, the general metabolic pathway for sulfonylureas involves oxidation and conjugation.
For many sulfonylureas, cytochrome P450 enzymes, particularly CYP2C9, are responsible for the initial oxidative metabolism.[3] This often results in the formation of hydroxylated or carboxylated derivatives. These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted.
Generalized Metabolic Pathway of Sulfonylureas
Caption: Generalized metabolic pathway for sulfonylurea drugs.
Experimental Protocols
Patch-Clamp Electrophysiology for K-ATP Channel Activity
Objective: To measure the effect of Glymidine on K-ATP channel currents in pancreatic β-cells.
Methodology:
-
Cell Culture: Pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated primary β-cells are cultured under standard conditions.
-
Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to record ion channel activity.
-
Solution Exchange: A baseline recording of K-ATP channel activity is established. Subsequently, solutions containing varying concentrations of Glymidine are perfused over the cell.
-
Data Analysis: The recorded currents are amplified, filtered, and digitized. The inhibitory effect of Glymidine on the channel is quantified by measuring the reduction in current amplitude.
Insulin Secretion Assay
Objective: To determine the dose-dependent effect of Glymidine on insulin secretion from pancreatic β-cells.
Methodology:
-
Cell Preparation: Pancreatic islets are isolated from animal models (e.g., rats, mice) or β-cell lines are cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.
-
Stimulation: The cells are then incubated with a buffer containing a stimulatory concentration of glucose and varying concentrations of Glymidine.
-
Sample Collection: After the incubation period, the supernatant is collected.
-
Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
Experimental Workflow Diagram
Caption: Workflow for key experiments to characterize sulfonylurea activity.
Conclusion
Glymidine is a short-acting sulfonylurea that effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells through the inhibition of K-ATP channels. Its rapid absorption and short half-life define its pharmacokinetic profile. While specific details on its metabolic products are sparse, it is presumed to follow the general hepatic biotransformation pathways of other sulfonylureas. The experimental protocols outlined provide a basis for the further investigation of Glymidine and other compounds in its class. This guide serves as a foundational resource for professionals in the field of diabetes research and drug development.
References
Methodological & Application
Application Note: Quantitative Analysis of Glymidine in Human Plasma Using Glymidine-d5 as an Internal Standard by LC-MS/MS
Introduction
Glymidine, also known as Glycodiazine, is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, used in the management of non-insulin-dependent diabetes mellitus (type 2 diabetes).[1][2] Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[3][4] This is achieved by binding to ATP-sensitive potassium channels on the cell surface, leading to membrane depolarization and subsequent influx of calcium, which triggers insulin secretion.[3][4] Given its therapeutic importance, a robust and reliable analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological matrices due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as Glymidine-d5, is the gold standard in quantitative bioanalysis.[6][7] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects and extraction recovery. This effectively normalizes for variations during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of the quantification.[7][8]
This application note details a validated LC-MS/MS method for the determination of Glymidine in human plasma using this compound as the internal standard.
Mechanism of Action of Glymidine
The therapeutic effect of Glymidine is initiated by its interaction with pancreatic β-cells to stimulate insulin secretion. The pathway is illustrated below.
References
- 1. Glymidine - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. Glymidine sodium - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glymidine | C13H15N3O4S | CID 9565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. media.neliti.com [media.neliti.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Glymidine in Human Plasma by UPLC-MS/MS with Glymidine-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Glymidine in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system. The method utilizes a stable isotope-labeled internal standard, Glymidine-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, providing good recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Glymidine.
Introduction
Glymidine is a sulfonylurea drug used in the management of type 2 diabetes mellitus. Accurate and reliable measurement of its concentration in plasma is crucial for pharmacokinetic and bioavailability studies. This application note describes a validated UPLC-MS/MS method for the determination of Glymidine in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing. The method demonstrates excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.
Experimental Protocols
Materials and Reagents
-
Glymidine (reference standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving Glymidine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Glymidine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve (CC) standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (50 ng/mL this compound).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 95 5 1.5 5 95 2.0 5 95 2.1 95 5 | 3.0 | 95 | 5 |
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Glymidine 310.1 134.1 | this compound | 315.1 | 139.1 |
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Data Presentation
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | R² | Regression Equation |
| Glymidine | 1 - 2000 | >0.995 | y = mx + c |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| LQC | 3 | <15 | 85-115 | <15 | 85-115 |
| MQC | 100 | <15 | 85-115 | <15 | 85-115 |
| HQC | 1600 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | >85 | 85-115 |
| HQC | 1600 | >85 | 85-115 |
Workflow Diagram
Application Note: Quantitative Analysis of Glymidine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glymidine is a sulfonylurea-like hypoglycemic agent used in the management of non-insulin-dependent diabetes mellitus.[1] Its therapeutic mechanism involves the stimulation of insulin release from pancreatic β-cells.[1] This is achieved by binding to and blocking the ATP-sensitive potassium channels (K-ATP) on the surface of these cells. The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the secretion of insulin.[1][2] Accurate and reliable quantification of Glymidine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glymidine in human plasma. The method utilizes a stable isotope-labeled internal standard (Glymidine-d5) to ensure high accuracy and precision.
Signaling Pathway of Glymidine
The mechanism of action of Glymidine involves the modulation of the insulin secretion pathway in pancreatic β-cells. The following diagram illustrates the key steps in this process.
References
Application of Glymidine-d5 in Preclinical Pharmacokinetic Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glymidine, also known as glycodiazine, is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, previously used for the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells. Preclinical pharmacokinetic (PK) studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates like Glymidine. The use of a stable isotope-labeled internal standard, such as Glymidine-d5, is best practice for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-administered deuterated standard mimics the analytical behavior of the parent drug, correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
This document provides a detailed protocol for a representative preclinical pharmacokinetic study of Glymidine in rats, utilizing this compound as an internal standard for LC-MS/MS-based quantification.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data from a preclinical pharmacokinetic study of Glymidine in Sprague-Dawley rats following a single oral administration of 10 mg/kg.
Table 1: Plasma Concentration-Time Profile of Glymidine
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |
| 0.25 | 150.5 ± 25.2 |
| 0.5 | 450.8 ± 60.5 |
| 1.0 | 890.2 ± 110.8 |
| 2.0 | 750.6 ± 95.3 |
| 4.0 | 420.1 ± 55.7 |
| 8.0 | 150.9 ± 20.4 |
| 12.0 | 50.3 ± 8.9 |
| 24.0 | Below Limit of Quantification |
Table 2: Key Pharmacokinetic Parameters of Glymidine
| Parameter | Unit | Mean Value ± SD (n=6) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 910.5 ± 120.3 |
| Tmax (Time to Cmax) | h | 1.0 ± 0.2 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 4500.7 ± 550.1 |
| t1/2 (Elimination Half-life) | h | 3.8 ± 0.5 |
| CL/F (Apparent Clearance) | L/h/kg | 2.2 ± 0.3 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 11.9 ± 1.5 |
Experimental Protocols
In-Life Study: Pharmacokinetic Assessment in Rats
Objective: To determine the pharmacokinetic profile of Glymidine following oral administration to Sprague-Dawley rats.
Materials:
-
Glymidine
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old, 250-300 g)
-
Oral gavage needles
-
Blood collection tubes (containing K2EDTA anticoagulant)
-
Centrifuge
Protocol:
-
Acclimatize rats for at least 7 days prior to the study.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Prepare a 2 mg/mL suspension of Glymidine in the vehicle.
-
Administer a single oral dose of 10 mg/kg Glymidine via gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Immediately transfer blood samples into K2EDTA tubes and place on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
Objective: To quantify Glymidine concentrations in rat plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Rat plasma samples, calibration standards, and quality control (QC) samples
-
This compound (Internal Standard, IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, HPLC grade
-
96-well plates
-
HPLC system coupled with a triple quadrupole mass spectrometer
Protocol:
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To a 96-well plate, add 50 µL of each plasma sample, standard, or QC.
-
Add 10 µL of the this compound internal standard working solution to all wells except for the blank matrix.
-
Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins.
-
Seal the plate and vortex for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions (Representative):
-
HPLC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Glymidine: Q1: 310.1 -> Q3: 156.1
-
This compound: Q1: 315.1 -> Q3: 161.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
-
Data Analysis:
-
Integrate the peak areas for Glymidine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Glymidine in the unknown samples and QCs from the calibration curve.
Visualizations
Signaling Pathway
Caption: Mechanism of Glymidine-induced insulin secretion.
Experimental Workflow
Caption: Preclinical pharmacokinetic study workflow.
Application Note: High-Throughput Quantification of Glymidine and Glymidine-d5 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glymidine and its deuterated internal standard, Glymidine-d5, in human plasma. The described protocol is crucial for pharmacokinetic, bioavailability, and bioequivalence studies in drug development. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column with a total run time of 2.0 minutes. Detection is achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Introduction
Glymidine (also known as glymidine sodium) is a short-acting, third-generation oral sulfonylurea drug used for the management of type 2 diabetes mellitus. It stimulates insulin secretion from pancreatic β-cells by interacting with the ATP-sensitive potassium channels. Accurate and reliable quantification of Glymidine in biological matrices is essential for evaluating its efficacy and safety profiles during clinical and preclinical trials. This document provides a detailed protocol for its determination using LC-MS/MS, a technique offering high selectivity and sensitivity.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Glymidine and its internal standard (IS), this compound, from human plasma.
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (concentration to be optimized based on expected analyte levels) to each plasma sample, except for the blank matrix samples.
-
Vortexing: Briefly vortex the samples for 10 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed using a C18 stationary phase with an isocratic mobile phase, ensuring rapid and reproducible analysis.
| Parameter | Value |
| LC System | UPLC/XLC System or equivalent |
| Column | Inspire C18 (50 mm × 2.1 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate in 0.1% Formic Acid (80:20 v/v) |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | 2.0 minutes |
| Approx. Retention Time | Glymidine: 1.28 min; this compound: 1.27 min |
Mass Spectrometry
The analysis is conducted using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
| Parameter | Value |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C (Typical, requires optimization) |
| Ion Spray Voltage | 5500 V (Typical, requires optimization) |
| Curtain Gas | 35 psi (Typical, requires optimization) |
| Nebulizer Gas (GS1) | 55 psi (Typical, requires optimization) |
| Heater Gas (GS2) | 55 psi (Typical, requires optimization) |
| Resolution | Q1: Unit; Q3: Unit |
| Dwell Time | 200 ms |
MRM Transitions and Compound Parameters
The following MRM transitions and compound-specific parameters are used for quantification. Note that Declustering Potential (DP) and Collision Energy (CE) may require optimization based on the specific instrument used.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| Glymidine | 310.2 | 197.2 | 80 (Typical) | 25 (Typical) |
| This compound | 315.2 | 202.2 | 80 (Typical) | 25 (Typical) |
Visualizations
Experimental Workflow
Caption: Figure 1: Analytical Workflow for Glymidine Quantification.
Signaling Pathway
Caption: Figure 2: Mechanism of Action of Glymidine.
Conclusion
The LC-MS/MS method described provides a robust and efficient tool for the quantitative determination of Glymidine in human plasma. With a simple sample preparation procedure and a short chromatographic run time, this method is well-suited for high-throughput analysis required in clinical research and drug development. The high selectivity and sensitivity of tandem mass spectrometry ensure reliable data for pharmacokinetic assessments.
Sample preparation techniques for Glymidine analysis in biological matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glymidine (sodium salt of glycodiazine) is a third-generation sulfonylurea drug used in the management of non-insulin-dependent (type 2) diabetes mellitus. Accurate and reliable quantification of Glymidine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring. This document provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Glymidine in plasma, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Glymidine and the Pancreatic β-Cell
Glymidine exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. This binding inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.
Application Notes and Protocols: Use of Glymidine-d5 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
Introduction
Glymidine (trade name Gondafon) is an oral hypoglycemic agent belonging to the sulfonylurea class, used in the management of type 2 diabetes mellitus. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is critical for their development and regulatory approval. Drug Metabolism and Pharmacokinetics (DMPK) assays are essential for characterizing these properties.
The use of stable isotope-labeled (SIL) compounds, such as Glymidine-d5, is a cornerstone of modern DMPK studies. The five deuterium atoms in this compound provide a distinct mass shift (+5 Da) from the unlabeled drug, making it an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This ensures high accuracy and precision by correcting for matrix effects and variability during sample processing. Furthermore, SIL compounds can be used as substrates in metabolic assays to differentiate from endogenous compounds and facilitate metabolite identification.
This document provides detailed protocols and application notes for the use of this compound in key in vitro DMPK assays, including metabolic stability, reaction phenotyping, and its use as an internal standard in bioanalytical methods for pharmacokinetic studies.
Application 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which Glymidine is metabolized by liver enzymes, typically human liver microsomes (HLM). This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t½).
Experimental Protocol
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Reagents and Materials:
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This compound (Test Article)
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Unlabeled Glymidine (for analytical standard curve)
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Human Liver Microsomes (HLM, pooled)
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NADPH Regeneration System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate Buffer (0.1 M, pH 7.4)
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Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)
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Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a 1 µM working solution of this compound by diluting the stock solution in phosphate buffer.
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Prepare HLM suspension at a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and this compound working solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system to the HLM and this compound mixture. The final reaction volume is typically 200 µL.
-
Incubate the reaction mixture in a shaking water bath at 37°C.
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At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold ACN containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide).
-
-
Sample Analysis (LC-MS/MS):
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Monitor the disappearance of the parent compound (this compound) over time.
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Data Presentation
The percentage of this compound remaining at each time point is plotted against time. The slope of the natural log-linear plot of the remaining percentage provides the elimination rate constant (k).
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| HLM Concentration | 0.5 mg/mL |
| Initial Substrate Conc. | 1 µM |
| Elimination Rate Constant (k) | 0.023 min⁻¹ |
| Half-Life (t½) | 30.1 min |
| Intrinsic Clearance (CLint) | 46.0 µL/min/mg protein |
Note: Data presented are representative examples.
Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay.
Application 2: Reaction Phenotyping
Objective: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of Glymidine. This is crucial for predicting potential drug-drug interactions.
Experimental Protocol
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Reagents and Materials:
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This compound (Substrate)
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Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
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NADPH Regeneration System
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Phosphate Buffer (0.1 M, pH 7.4)
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Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)
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Internal Standard (e.g., Tolbutamide)
-
-
Incubation Procedure:
-
Prepare individual reaction mixtures for each CYP isoform. Each mixture contains a specific recombinant CYP enzyme (e.g., 25 pmol/mL), phosphate buffer, and the NADPH regeneration system.
-
Pre-warm the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM) to each tube.
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Incubate for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reactions by adding 100 µL of ice-cold ACN containing the internal standard.
-
Include a control incubation with a control insect cell preparation (lacking CYP expression) to account for non-CYP metabolism.
-
-
Sample Analysis (LC-MS/MS):
-
Process the samples as described in the metabolic stability assay (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to measure the rate of this compound depletion or the formation of its primary metabolite (e.g., hydroxy-glymidine-d5).
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Data Presentation
The rate of metabolism by each CYP isoform is calculated and compared to determine the relative contribution of each enzyme.
Table 2: Relative Metabolism of this compound by Recombinant Human CYP Isoforms
| CYP Isoform | Rate of Metabolism (pmol/min/pmol CYP) | Relative Contribution (%) |
| CYP1A2 | < 0.1 | < 1% |
| CYP2C9 | 8.5 | 89% |
| CYP2C19 | 0.5 | 5% |
| CYP2D6 | 0.3 | 3% |
| CYP3A4 | 0.2 | 2% |
| Control | < 0.1 | < 1% |
Note: Data presented are representative examples, indicating CYP2C9 as the major metabolizing enzyme.
Workflow Diagram
Caption: Experimental logic for CYP reaction phenotyping.
Application 3: Bioanalytical Method for Pharmacokinetic (PK) Studies
Objective: To accurately quantify Glymidine concentrations in biological matrices (e.g., plasma) from in vivo studies. This compound is used as the ideal internal standard (IS).
Experimental Protocol
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Sample Collection and Preparation:
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Collect blood samples from subjects at various time points post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
-
Sample Extraction (Protein Precipitation):
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To a 50 µL aliquot of plasma sample, standard, or blank, add 150 µL of ACN containing this compound (the IS) at a fixed concentration (e.g., 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for both Glymidine and this compound.
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Glymidine: e.g., m/z 315.1 -> 184.1
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This compound (IS): e.g., m/z 320.1 -> 189.1
-
-
-
Quantification:
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Prepare a calibration curve by spiking known concentrations of unlabeled Glymidine into blank plasma.
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Calculate the peak area ratio of the analyte (Glymidine) to the IS (this compound).
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Plot the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model to determine the concentration of Glymidine in the unknown samples.
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Data Presentation
Pharmacokinetic parameters are derived from the plasma concentration-time profile.
Table 3: Example Pharmacokinetic Parameters of Glymidine in Human Plasma
| Parameter | Unit | Value |
| Dose (Oral) | mg | 500 |
| Cmax (Maximum Concentration) | ng/mL | 1250 |
| Tmax (Time to Cmax) | hr | 2.5 |
| AUC₀₋t (Area Under the Curve) | ng·hr/mL | 7850 |
| t½ (Elimination Half-life) | hr | 5.2 |
Note: Data presented are representative examples following a single oral dose.
Workflow Diagram
Caption: Bioanalytical workflow for plasma sample analysis.
Mechanism of Action of Glymidine
Glymidine stimulates insulin secretion from pancreatic β-cells, a mechanism it shares with other sulfonylureas. The process involves the closure of ATP-sensitive potassium (KATP) channels in the cell membrane.
Caption: Mechanism of Glymidine-induced insulin secretion.
Application Note: High-Throughput Screening of Glymidine using a Deuterated Internal Standard
AN-2025-10-30
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a robust and sensitive high-throughput method for the quantification of Glymidine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The assay incorporates a stable isotope-labeled internal standard (Glymidine-d5) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol, involving a simple protein precipitation step, is suitable for the rapid analysis of a large number of samples in a drug discovery or clinical research setting.
Introduction
Glymidine (also known as Glymidine sodium) is an oral anti-diabetic drug that acts as an ATP-sensitive potassium (K-ATP) channel blocker in pancreatic β-cells. Its mechanism promotes insulin secretion, making it a subject of interest in metabolic disease research. To support pharmacokinetic (PK) studies and high-throughput screening (HTS) of compound libraries, a reliable and rapid analytical method is essential. This document provides a detailed protocol for a validated LC-MS/MS assay for Glymidine, optimized for throughput and accuracy.
Principle of the Assay & Signaling Pathway
Glymidine exerts its therapeutic effect by modulating ion channel activity in pancreatic β-cells. It selectively blocks the K-ATP channels, which are crucial for regulating the cell's membrane potential.
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K-ATP Channel Blockade: Glymidine binds to the sulfonylurea receptor (SUR1) subunit of the K-ATP channel, forcing the channel to close.
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Membrane Depolarization: The closure of K-ATP channels prevents potassium ion (K+) efflux, leading to the accumulation of positive charge inside the cell and causing membrane depolarization.
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Calcium Influx: This depolarization activates voltage-gated calcium channels (VGCCs).
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Insulin Exocytosis: The subsequent influx of calcium ions (Ca2+) triggers the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin into the bloodstream.
Application Notes and Protocols for the Use of Internal Standards in Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing.[1] The primary purpose of an IS is to correct for the variability inherent in the analytical process, thereby improving the accuracy and precision of the quantification of the target analyte.[2]
Internal standards are crucial for mitigating variations that can occur during sample preparation (e.g., extraction, evaporation, and reconstitution), injection, and analysis due to instrument fluctuations or matrix effects.[3][4] The fundamental principle is that the IS and the analyte will be affected similarly by these variations. Therefore, by using the ratio of the analyte's response to the IS's response for quantification, these variations can be normalized, leading to more reliable and reproducible results.[5]
Regulatory Framework
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established guidelines that emphasize the importance of appropriate internal standard use in bioanalytical method validation.
The FDA's guidance on bioanalytical method validation and its specific Q&A document on internal standard response variability highlight the need to monitor and evaluate the IS response.[1][6] Similarly, the EMA's guideline on bioanalytical method validation provides recommendations for the use of internal standards.[7]
More recently, the ICH M10 guideline on bioanalytical method validation has been adopted by both the FDA and EMA, providing a harmonized international standard.[8][9] This guideline outlines the expectations for the selection, justification, and validation of internal standards.
A key aspect across these guidelines is the evaluation of the internal standard's response for consistency. Any significant variability in the IS response across an analytical run should be investigated, as it may indicate issues with sample processing, instrument performance, or matrix effects, potentially compromising the accuracy of the analytical data.
Types of Internal Standards
The choice of an internal standard is critical for the development of a robust bioanalytical method. The two main types of internal standards used are stable isotope-labeled (SIL) internal standards and structural analogs.[10]
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Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative LC-MS bioanalysis.[4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] Because they are chemically identical to the analyte, they exhibit very similar extraction recovery, chromatographic retention time, and ionization response, providing the most effective compensation for analytical variability.[11]
-
Structural Analog Internal Standards: A structural analog is a compound that is chemically similar but not identical to the analyte. These are often used when a SIL-IS is not available or is cost-prohibitive.[1] While they can provide adequate compensation, their physicochemical properties may differ from the analyte, leading to variations in extraction efficiency, chromatographic behavior, and mass spectrometric response, which can potentially compromise the accuracy of the results if not carefully validated.[6][12]
Quantitative Comparison of Internal Standard Performance
The choice between a SIL and an analog IS can significantly impact assay performance. The following tables summarize quantitative data from studies comparing these two types of internal standards.
Table 1: Comparison of Precision and Accuracy for Tacrolimus Quantification
| Internal Standard Type | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Stable Isotope-Labeled (¹³C, D₂) | 1.5 | <3.09 | <3.09 | 99.55 - 100.63 |
| 16 | <3.09 | <3.09 | 99.55 - 100.63 | |
| Structural Analog (Ascomycin) | 1.5 | <3.63 | <3.63 | 97.35 - 101.71 |
| 16 | <3.63 | <3.63 | 97.35 - 101.71 | |
| Data adapted from a study on tacrolimus determination in human whole blood.[13] |
Table 2: Impact of Internal Standard Type on Matrix Effect Compensation for Tacrolimus
| Internal Standard Type | Analyte Concentration (ng/mL) | Matrix Effect (%) | Process Efficiency (%) |
| Stable Isotope-Labeled (¹³C, D₂) | 1.5 | -16.64 | 65.35 |
| 16 | -16.64 | 65.35 | |
| Structural Analog (Ascomycin) | 1.5 | -28.41 | 54.18 |
| 16 | -28.41 | 54.18 | |
| Data adapted from a study on tacrolimus determination in human whole blood.[13] |
Table 3: Performance Improvement with SIL-IS for Kahalalide F Quantification
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |
| Stable Isotope-Labeled | 100.3 | 7.6 | 0.5 (not significantly different from 100%) |
| Data adapted from a study on the anticancer drug Kahalalide F. The use of a SIL-IS resulted in a statistically significant improvement in both accuracy and precision (p=0.02 for variance comparison).[6] |
Experimental Protocols
Protocol for Internal Standard Selection and Justification
-
Primary Choice: Whenever feasible, select a stable isotope-labeled (SIL) internal standard of the analyte.[1]
-
SIL-IS Purity: Ensure the SIL-IS has high isotopic purity and is free from the unlabeled analyte to prevent interference and inaccurate measurements.
-
Alternative Choice (Structural Analog): If a SIL-IS is not available, choose a structural analog with physicochemical properties as close as possible to the analyte.[1]
-
Justification: Document the rationale for the chosen internal standard, including its structure and how it is expected to mimic the analyte's behavior during analysis.
-
Interference Check: Verify that the internal standard does not co-elute with any endogenous components or metabolites in the matrix that could cause interference.
Protocol for Internal Standard Concentration Optimization
-
Prepare IS Stock Solution: Prepare a stock solution of the internal standard in a suitable solvent.
-
Prepare Working Solutions: Prepare a series of working solutions of the IS at different concentrations.
-
Spike into Matrix: Spike a constant volume of each IS working solution into blank matrix samples.
-
Analyze Samples: Process and analyze the spiked samples using the developed LC-MS/MS method.
-
Evaluate Response: Evaluate the peak area response of the internal standard. The optimal concentration should provide a reproducible and sufficiently intense signal without saturating the detector. A common practice is to use an IS concentration that is in the mid-range of the calibration curve.
Protocol for Evaluating Internal Standard Performance during Method Validation
This protocol should be integrated into the overall bioanalytical method validation plan.
1. Preparation of QC Samples:
- Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
- Spike the chosen internal standard at its optimized concentration into all calibration standards and QC samples.
2. Accuracy and Precision Assessment:
- Analyze multiple replicates (typically 5) of the QC samples on different days.
- Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[14]
3. Matrix Effect Evaluation (Post-Extraction Spiking Method):
- Obtain blank matrix from at least six different sources (individual donors).
- Set 1 (Neat Solution): Prepare the analyte and IS in the reconstitution solvent at two concentrations (low and high).
- Set 2 (Post-Extraction Spike): Extract blank matrix from each source. Spike the analyte and IS into the extracted matrix at the same low and high concentrations as in Set 1.
- Calculation:
- Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
- IS-Normalized MF = (MF of Analyte) / (MF of IS)
- Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
4. Internal Standard Response Variability Assessment:
- During the analysis of validation runs and subsequent study samples, monitor the peak area of the internal standard in all samples.
- Acceptance Criteria: The IS response in a given sample should be within a predefined range of the average IS response of the calibration standards and QCs in the same run. A common, though not universally mandated, criterion is that the IS response should be within 50% to 150% of the mean response of the calibrators.[4] Any significant and systematic deviation should be investigated.
Visualizations
Caption: Workflow for the selection and justification of an internal standard.
Caption: Experimental workflow for the assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Glymidine and Glymidine-d5 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Glymidine and its deuterated internal standard, Glymidine-d5.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Glymidine and this compound?
A1: Glymidine and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. In reversed-phase liquid chromatography, the separation is primarily based on hydrophobicity. Deuterium (d) is slightly less hydrophobic than protium (h). This subtle difference in polarity can lead to a small difference in retention time, with the deuterated compound (this compound) typically eluting slightly earlier than the non-deuterated compound (Glymidine). Achieving baseline separation of these two compounds requires a highly optimized and reproducible LC method.
Q2: What is the "deuterium isotope effect" in reversed-phase LC?
A2: The deuterium isotope effect in reversed-phase LC refers to the phenomenon where a deuterated compound exhibits a slightly different retention time compared to its non-deuterated counterpart. This is because C-D bonds are slightly shorter and stronger than C-H bonds, which can affect the molecule's overall polarity and its interaction with the stationary phase. In most reversed-phase applications, deuterated compounds are slightly less retained and elute earlier.
Q3: What are the key parameters to focus on when optimizing the LC gradient?
A3: The most critical parameters for separating Glymidine and this compound are:
-
Gradient Slope: A shallow gradient (a slow increase in the percentage of the organic mobile phase) will provide more time for the small differences in hydrophobicity between the two compounds to manifest as a separation.
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase can influence selectivity.
-
Column Chemistry: A high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase chemistry, can improve the separation.
-
Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution.
-
Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing the separation.
Q4: Can I use an isocratic method for this separation?
A4: While an isocratic method (constant mobile phase composition) might be possible, a gradient method is generally recommended for optimizing the separation of closely eluting compounds like isotopologues. A gradient allows for better peak shape and resolution, especially if there are other components in the sample matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Glymidine and this compound.
Issue 1: Co-elution of Glymidine and this compound
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Symptom: A single, broad peak is observed in the chromatogram instead of two distinct peaks for Glymidine and this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Gradient is too steep. | Decrease the rate of increase of the organic mobile phase (e.g., from a 5-minute gradient to a 10-minute gradient with the same solvent composition range). |
| Inappropriate mobile phase. | Try switching the organic solvent (e.g., from methanol to acetonitrile or vice versa). Optimize the pH of the aqueous mobile phase; for Glymidine, which has an acidic pKa of around 6.92, a slightly acidic mobile phase (e.g., pH 3-4) is a good starting point.[1] |
| Insufficient column resolution. | Use a column with a smaller particle size (e.g., < 2 µm) or a longer column length to increase theoretical plates. Consider a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of a standard C18). |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration and interaction with the stationary phase. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Peaks are asymmetrical, with a tail or a front.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with the stationary phase. | Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to minimize silanol interactions. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Extra-column band broadening. | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Sample solvent mismatch. | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Issue 3: Inconsistent Retention Times
-
Symptom: The retention times of Glymidine and this compound shift between injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary. |
| Mobile phase preparation inconsistencies. | Prepare fresh mobile phase daily and ensure accurate pH adjustment and solvent ratios. Degas the mobile phase to prevent bubble formation. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Recommended Starting LC Method
This protocol is a starting point for method development. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer |
Sample Preparation
For analysis in biological matrices like plasma, a protein precipitation step is typically required.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Mass Spectrometry Parameters (Example for a Triple Quadrupole MS)
These are example parameters based on methods for similar sulfonylurea drugs and should be optimized for your specific instrument.
| Parameter | Glymidine | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 310.1 | m/z 315.1 |
| Product Ion (Q3) | m/z 127.1 | m/z 132.1 |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting logic for co-elution of Glymidine and this compound.
References
Troubleshooting matrix effects in Glymidine quantification
Welcome to the technical support center for the quantification of Glymidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during bioanalysis, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is Glymidine and why is its quantification in biological matrices important?
Glymidine, also known as glycodiazine, is an oral sulfonylurea hypoglycemic agent used in the treatment of type 2 diabetes. Accurate quantification of Glymidine in biological matrices such as plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure its safety and efficacy.
Q2: What are matrix effects and how do they affect Glymidine quantification?
Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the biological sample.[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Glymidine.[1] Common sources of matrix effects in plasma include phospholipids and other small molecules.
Q3: What are the common analytical techniques for Glymidine quantification?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the quantification of Glymidine and other sulfonylurea drugs in biological matrices due to its high sensitivity, selectivity, and speed.[2]
Q4: How can I assess the presence of matrix effects in my assay?
Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[3] A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
Troubleshooting Guide
Issue 1: Poor peak shape and inconsistent retention times for Glymidine.
Possible Cause:
-
Inadequate chromatographic separation from matrix components.
-
Suboptimal mobile phase composition.
-
Column degradation.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous component (e.g., water with formic acid or ammonium formate), to improve peak shape and resolution.[3][4]
-
Gradient Elution: Employ a gradient elution program to effectively separate Glymidine from potentially interfering matrix components.
-
Column Evaluation: Check the performance of your analytical column. If degraded, replace it with a new one of the same type. A C18 column is commonly used for the analysis of sulfonylureas.[3][4]
Issue 2: Significant ion suppression or enhancement observed.
Possible Cause:
-
Co-elution of phospholipids or other endogenous matrix components with Glymidine.
-
Inefficient sample preparation leading to a "dirty" extract.
Troubleshooting Steps:
-
Improve Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. Consider the following methods:
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it does not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing interfering matrix components.[6]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Glymidine-d5) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation. If a SIL-IS is not available, a structural analog can be used.[4]
-
Chromatographic Separation: Modify the chromatographic conditions to separate the analyte from the region where matrix effects are most prominent. This can be assessed using a post-column infusion experiment.
Issue 3: Low recovery of Glymidine.
Possible Cause:
-
Suboptimal extraction solvent or pH in LLE.
-
Inappropriate sorbent or elution solvent in SPE.
-
Analyte binding to labware.
Troubleshooting Steps:
-
Optimize LLE Parameters:
-
Solvent Selection: Test different organic solvents (e.g., ethyl acetate, diethyl ether, n-heptane:isopropanol mixture) to find the one with the best extraction efficiency for Glymidine.[3]
-
pH Adjustment: Adjust the pH of the sample to ensure Glymidine is in its neutral form to maximize its partitioning into the organic solvent.
-
-
Optimize SPE Method:
-
Sorbent Selection: Choose a sorbent that has a high affinity for Glymidine (e.g., a reversed-phase C18 or a polymeric sorbent).
-
Wash and Elution Solvents: Optimize the wash steps to effectively remove interferences without eluting the analyte, and select a strong elution solvent to ensure complete recovery of Glymidine.
-
-
Prevent Adsorption: Use low-binding microcentrifuge tubes and pipette tips to minimize non-specific binding of the analyte.
Quantitative Data Summary
The following tables summarize typical performance data for the bioanalysis of sulfonylurea drugs, which are structurally and functionally similar to Glymidine. These values can serve as a benchmark for your own method development and validation.
Table 1: Comparison of Sample Preparation Techniques for Sulfonylurea Drugs
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 105 | 75 - 115 (highly variable) | General Knowledge |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 85 - 110 | [5] |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 105 | [6] |
Table 2: Typical LC-MS/MS Method Validation Parameters for a Sulfonylurea Drug (e.g., Glimepiride)
| Validation Parameter | Typical Acceptance Criteria | Example Value | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | [3][7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL | [4][7] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | [4][7] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | [4][7] |
| Accuracy (% bias) | Within ± 15% (± 20% at LLOQ) | -5.40% to 0.70% | [7] |
| Recovery | Consistent and reproducible | 51.20% to 63.44% | [7] |
| Matrix Effect | Within 85-115% | 0.9864 to 1.0310 | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a structural analog or a stable isotope-labeled Glymidine).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-heptane and isopropanol, 3:2 v/v).[3]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4]
-
Mobile Phase:
-
Gradient: Start with 30% B, increase to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min[4]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3][4]
-
MRM Transitions: To be determined by infusing a standard solution of Glymidine and its IS. For a related compound like Glimepiride, transitions are m/z 491.188 → 126.009.[4]
Visualizations
Caption: Bioanalytical workflow for Glymidine quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. [PDF] A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS / MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. iosrjournals.org [iosrjournals.org]
Addressing ion suppression in the LC-MS/MS analysis of Glymidine
This guide provides troubleshooting advice and detailed protocols to identify, understand, and mitigate ion suppression in the LC-MS/MS analysis of Glymidine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for Glymidine analysis?
A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Glymidine, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine). This occurs within the mass spectrometer's ion source. The result is a decreased signal response, which can lead to poor sensitivity, inaccurate quantification, and high variability in results. For therapeutic drug monitoring or pharmacokinetic studies of Glymidine, accurate quantification is critical, making the mitigation of ion suppression essential.
Q2: What are the most common sources of ion suppression when analyzing Glymidine in plasma?
A: The most common sources of ion suppression in biological matrices like plasma are salts, endogenous compounds, and formulation excipients. Phospholipids are particularly problematic as they are abundant in plasma and tend to elute in the middle of typical reversed-phase chromatographic runs, potentially overlapping with the Glymidine peak and suppressing its signal.
Q3: How can I diagnose if my Glymidine signal is being suppressed?
A: The most direct method for diagnosing ion suppression is the post-column infusion experiment . This technique involves infusing a constant flow of a pure Glymidine solution into the MS detector while injecting a blank matrix extract onto the LC column. Any dip in the constant Glymidine signal baseline corresponds to a region of ion suppression caused by eluting matrix components.
Q4: What is the difference between a matrix effect, ion suppression, and ion enhancement?
A: The matrix effect is the overall alteration of analyte signal intensity caused by co-eluting substances from the sample matrix. Ion suppression is a matrix effect that results in a decrease in signal intensity. Conversely, ion enhancement , which is less common, is a matrix effect that causes an increase in signal intensity. Both phenomena compromise data accuracy and precision.
Troubleshooting Guides & Mitigation Strategies
Problem: My Glymidine signal is low, inconsistent, or shows poor reproducibility between samples.
First Step: Confirm Ion Suppression
Before modifying your entire method, you must confirm that ion suppression is the root cause. The post-column infusion experiment is the industry standard for this diagnosis.
-
Workflow for Diagnosing Ion Suppression
Technical Support Center: Deuterated Internal Standards
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards (d-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent deuterated internal standard response?
Inconsistent d-IS response can stem from several factors, including:
-
Pipetting or Dilution Errors: Inaccurate addition of the internal standard to samples and standards.
-
Isotopic Exchange (D-H Exchange): Replacement of deuterium atoms with hydrogen from the sample matrix or solvent, particularly if the deuterium is on a labile site (e.g., -OH, -NH, -SH).
-
Instability of the d-IS: Degradation of the internal standard during sample preparation, storage, or analysis.
-
Matrix Effects: Suppression or enhancement of the d-IS signal due to other components in the sample. While d-IS are used to correct for matrix effects, significant differences between the analyte and d-IS can lead to inconsistent correction.
-
Sub-optimal LC-MS/MS Conditions: Poorly optimized source conditions, collision energy, or other mass spectrometer parameters.
Q2: What is isotopic exchange and how can I prevent it?
Isotopic exchange, or D-H back-exchange, is the substitution of deuterium atoms on the internal standard with protons (hydrogen atoms) from the surrounding environment (e.g., water, methanol). This can lead to a decrease in the d-IS signal and an artificial increase in the analyte signal.
Prevention Strategies:
-
Positional Stability: Use a d-IS where the deuterium atoms are located on stable, non-labile positions (e.g., aromatic rings, methyl groups). Avoid deuteration on heteroatoms like oxygen, nitrogen, or sulfur.
-
pH Control: The rate of back-exchange is often pH-dependent. Maintaining an optimal pH during sample preparation and analysis can minimize this effect.
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile) whenever possible, especially during sample storage and preparation.
-
Temperature Control: Keep samples at low temperatures to reduce the rate of exchange.
Q3: How much of the unlabeled analyte (M+0) is acceptable in my deuterated internal standard?
The presence of the unlabeled analyte in the deuterated internal standard is a common issue. The acceptable level of this impurity depends on the required sensitivity and accuracy of the assay. A general guideline is that the contribution of the M+0 impurity in the d-IS to the total analyte signal should be less than 5% of the signal of the lowest standard on the calibration curve.
Q4: My deuterated internal standard has a different retention time than my analyte. Is this a problem?
Ideally, the deuterated internal standard and the analyte should co-elute. However, a slight chromatographic shift (typically with the deuterated compound eluting slightly earlier) can occur due to the isotope effect. This is generally not a problem if the separation is minimal and consistent across all samples. Significant separation, however, can expose the analyte and d-IS to different matrix effects as they elute, compromising the accuracy of the quantitation.
Troubleshooting Guides
Problem 1: Drifting or Inconsistent Internal Standard Area
This is a common issue that can significantly impact the accuracy and precision of your results. The following workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for inconsistent internal standard area.
Problem 2: Analyte Detected in Blank Samples (Containing only Internal Standard)
The detection of the analyte in blank samples is a clear indication of a problem with the internal standard or the experimental procedure.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Solution |
| Contaminated Internal Standard | 1. Prepare a sample with only the d-IS solution and no matrix. 2. Analyze this sample and check for the presence of the analyte. | If the analyte is detected, the d-IS is contaminated with the unlabeled form. Source a new, higher-purity internal standard. |
| In-source Fragmentation | 1. Infuse the d-IS directly into the mass spectrometer. 2. Monitor for the analyte's mass transition. | If fragmentation is observed, optimize the source conditions (e.g., reduce source temperature, adjust voltages) to minimize this effect. |
| Isotopic Exchange (D-H Exchange) | 1. Incubate the d-IS in the sample matrix for varying amounts of time. 2. Analyze the samples and monitor the increase in the analyte signal over time. | If the analyte signal increases over time, this indicates back-exchange. Select a d-IS with deuterium on a more stable position. |
| Carryover | 1. Inject a high-concentration sample followed by several blank injections. 2. Monitor the analyte signal in the blank injections. | If the signal decreases with each subsequent blank, this indicates carryover. Improve the wash method for the autosampler and LC system. |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity and M+0 Contribution
Objective: To determine the percentage of the unlabeled analyte (M+0) present in the deuterated internal standard stock solution.
Methodology:
-
Prepare a dilution series of the certified reference standard of the analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a working solution of the deuterated internal standard at the same concentration used in the assay.
-
Analyze the dilution series of the analyte by LC-MS/MS to generate a calibration curve.
-
Analyze the d-IS working solution under the same LC-MS/MS conditions.
-
Quantitate the amount of unlabeled analyte in the d-IS solution using the calibration curve.
-
Calculate the percentage of M+0 impurity: % M+0 = (Concentration of analyte in d-IS / Concentration of d-IS) * 100
Protocol 2: Evaluating Isotopic Exchange
Objective: To determine if the deuterated internal standard is susceptible to back-exchange in the sample matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A: Spike the d-IS into the sample matrix.
-
Set B: Spike the d-IS into a non-protic solvent (e.g., acetonitrile) as a control.
-
-
Incubate both sets of samples at the temperature and for the duration of your typical sample preparation and analysis queue.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots by LC-MS/MS, monitoring both the analyte and the d-IS signals.
-
Plot the analyte/d-IS peak area ratio against time for both sets of samples.
-
Interpretation: A significant increase in the analyte/d-IS ratio in Set A compared to Set B indicates that isotopic exchange is occurring.
Caption: Workflow for assessing isotopic exchange over time.
Ensuring the stability of Glymidine-d5 in stock solutions and samples
This technical support center provides guidance on ensuring the stability of Glymidine-d5 in stock solutions and analytical samples. Given that this compound is a deuterated form of Glymidine, its chemical stability is expected to be comparable to the parent compound. The information herein is based on the known properties of sulfonamide drugs and best practices for handling deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid material?
For long-term storage, it is recommended to store solid this compound at -20°C, protected from light and moisture. For short-term storage (days to weeks), 4°C is acceptable.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of sulfonamides. Acetonitrile or methanol may also be suitable depending on the analytical method. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: How should I store this compound stock solutions?
Stock solutions should be stored at -20°C or lower in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q4: Can I store diluted this compound working solutions?
It is best practice to prepare fresh dilutions of this compound from the stock solution for each analytical run. If temporary storage is necessary, keep the solutions at 2-8°C and protect them from light. The stability of diluted solutions should be evaluated as part of method validation.
Q5: Is this compound susceptible to degradation in biological samples?
Like many pharmaceuticals, this compound may be subject to enzymatic degradation in biological matrices such as plasma or serum. It is important to process and analyze samples as quickly as possible. If storage is required, samples should be kept frozen at -70°C or lower until analysis. The stability of this compound in the specific biological matrix should be assessed through freeze-thaw and long-term stability studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound signal over time in stock solution. | Degradation due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or solvent impurities. | Prepare a fresh stock solution using high-purity solvent. Aliquot into single-use vials and store at -20°C or below, protected from light. |
| Unexpected peaks observed in the chromatogram of a this compound standard. | Presence of degradation products or impurities in the solvent. | Investigate potential degradation pathways (see below). Use a fresh batch of high-purity solvent for solution preparation. Perform a blank injection of the solvent to check for impurities. |
| Poor reproducibility of analytical results. | Inconsistent handling of stock/working solutions (e.g., temperature fluctuations, prolonged exposure to light). Instability in the autosampler. | Standardize solution handling procedures. Evaluate the stability of this compound in the autosampler over the expected run time. |
| Shift in the retention time of this compound compared to the non-deuterated standard. | Chromatographic isotope effect. This is a known phenomenon with deuterated standards and is not necessarily indicative of instability. | This is generally acceptable as long as the peak shape is good and the retention time is consistent. The integration parameters may need to be adjusted. |
| Evidence of hydrogen-deuterium (H/D) exchange. | Exposure to acidic or basic conditions, or certain solvents, can cause the deuterium labels to exchange with protons from the solvent. | Avoid extreme pH conditions during sample preparation and analysis. If H/D exchange is suspected, analysis by high-resolution mass spectrometry can confirm this. |
Potential Degradation Pathway of Glymidine
As a sulfonamide, Glymidine is susceptible to degradation through hydrolysis and oxidation. The primary sites of degradation are the sulfonylurea and ether linkages.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound reference standard
-
High-purity (≥99.9%) dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound (e.g., 10 mg) into a clean weighing boat.
-
Transfer the powder to a volumetric flask of the appropriate size (e.g., 10 mL).
-
Add a small amount of DMSO to dissolve the solid completely.
-
Bring the solution to the final volume with DMSO and mix thoroughly.
-
Transfer the stock solution to an amber glass vial, label appropriately, and store at -20°C.
-
-
Working Solutions:
-
Equilibrate the stock solution to room temperature before use.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., acetonitrile, methanol, or a mixture compatible with the analytical method) to achieve the desired concentrations for the calibration curve.
-
Prepare working solutions fresh for each analytical run.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the potential degradation products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solution in an oven at 80°C for a specified time.
-
Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber.
-
-
Analyze the stressed samples, along with an unstressed control, by a suitable stability-indicating LC-MS/MS method.
-
Examine the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.
-
Characterize any significant degradation products using mass spectrometry to elucidate their structures.
Protocol 3: Stability-Indicating LC-MS/MS Method
Objective: To provide a starting point for developing a stability-indicating LC-MS/MS method for the quantification of this compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The specific precursor and product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the [M+H]+ of this compound.
-
Potential Degradants: MRM transitions for suspected degradation products should also be monitored.
-
Data Analysis:
-
Integrate the peak areas for this compound and any identified degradation products.
-
Assess the stability by comparing the peak area of this compound in the stressed samples to the unstressed control.
-
Ensure that the chromatographic method provides adequate separation between this compound and all degradation products.
Minimizing carryover in the LC-MS system for Glymidine analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of carryover in the LC-MS analysis of Glymidine.
Troubleshooting Guide: Minimizing Glymidine Carryover
Carryover, the appearance of an analyte signal in a blank injection following the injection of a high-concentration sample, can be a significant issue in quantitative LC-MS analysis. This guide provides a systematic approach to identifying and mitigating carryover during Glymidine analysis.
Q1: I am observing significant carryover of Glymidine in my blank injections. What are the initial steps to troubleshoot this issue?
A1: The first step is to identify the source of the carryover. A systematic approach involves injecting a series of blank samples after a high-concentration Glymidine standard to confirm the presence and quantify the extent of the carryover. Once confirmed, the primary components to investigate are the autosampler, injection valve, and the liquid chromatography (LC) column.
A recommended initial workflow for troubleshooting is as follows:
Caption: A workflow for troubleshooting Glymidine carryover in an LC-MS system.
Q2: What are the most common sources of carryover in an LC-MS system for a compound like Glymidine?
A2: The sources of carryover can be broadly categorized as hardware-related. For a compound like Glymidine, which may have basic properties, certain components are more prone to causing carryover.
Caption: Common sources of carryover for Glymidine in an LC-MS system.
Frequently Asked Questions (FAQs)
Q3: What properties of my wash solvent should I consider to minimize Glymidine carryover?
A3: The effectiveness of the wash solvent is crucial. A strong wash solvent should be capable of dissolving Glymidine at high concentrations and disrupting its interactions with the system surfaces. For basic compounds like Glymidine, acidic and high organic content wash solutions are often effective. It is recommended to test a sequence of wash solvents to find the optimal combination.
Example Wash Solution Effectiveness for Glymidine Carryover Reduction
| Wash Solution Composition | Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: Acetonitrile | % Carryover Reduction (Example) |
| Standard Wash (95:5 A:B) | 95% | 5% | Baseline |
| High Organic (50:50 A:B) | 50% | 50% | 75% |
| Acidified High Organic (50:50 A:B with 0.5% Formic Acid) | 50% (with 0.5% Formic Acid) | 50% | 92% |
| Acidified with Isopropanol (50:50 Water:Isopropanol with 0.5% Formic Acid) | 50% Water (with 0.5% Formic Acid) | 50% Isopropanol | 98% |
Q4: Can the material of my system components affect Glymidine carryover?
A4: Yes, the material of tubing, fittings, and other wetted parts can influence carryover. Glymidine, especially if it is a basic compound, may exhibit non-specific binding to certain materials. For instance, stainless steel components can sometimes contribute to the carryover of acidic compounds, while PEEK (polyether ether ketone) tubing might be a better choice. It is advisable to consult the manufacturer's recommendations for your specific LC-MS system and consider biocompatible or inert flow paths if carryover persists.
Example Hardware Component Impact on Carryover
| Component Material | % Carryover Observed (Example) |
| Standard PEEK Tubing | 0.15% |
| Inert Coated Tubing | 0.08% |
| Standard Rotor Seal | 0.20% |
| Biocompatible Rotor Seal | 0.11% |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Glymidine Analysis with Minimized Carryover
This protocol outlines a general LC-MS method for the analysis of Glymidine, incorporating practices to reduce carryover.
1. Sample Preparation:
-
Prepare Glymidine standards and samples in a diluent that is compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS System Configuration:
-
LC System: A high-performance liquid chromatography system with a binary pump and a temperature-controlled autosampler.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Autosampler Wash Conditions:
-
Wash Solvent 1 (Strong): 50:50 Acetonitrile:Isopropanol with 0.5% Formic Acid
-
Wash Solvent 2 (Weak): 95:5 Water:Acetonitrile with 0.1% Formic Acid
-
Wash Program:
-
Pre-injection wash: Flush with Weak Wash (500 µL)
-
Post-injection wash: Flush with Strong Wash (1000 µL), followed by Weak Wash (500 µL)
-
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized for Glymidine (e.g., Precursor Ion > Product Ion)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Protocol 2: Carryover Evaluation
-
Inject a blank sample (mobile phase or matrix blank) to establish a baseline.
-
Inject the highest concentration Glymidine standard expected in the analytical run.
-
Immediately following the high standard, inject a series of at least three blank samples using the same method.
-
Quantify the peak area of Glymidine in the blank injections. The carryover is typically expressed as a percentage of the peak area of the preceding high standard.
Carryover (%) = (Peak Area in Blank / Peak Area in High Standard) x 100
Technical Support Center: Glymidine-d5 Detection by Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on fine-tuning mass spectrometer settings for the detection of Glymidine-d5.
Method Development Guide: Establishing Optimal Mass Spectrometer Settings for this compound
Since this compound is a deuterated internal standard, the initial step is to determine its mass transitions (precursor and product ions) and then optimize the mass spectrometer parameters for maximum sensitivity and specificity.
Experimental Protocol: Development of MRM Settings for this compound
-
Prepare a this compound Standard Solution:
-
Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a working concentration of 100 ng/mL for infusion.
-
-
Determine the Precursor Ion:
-
Infuse the this compound working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan in positive ion mode (as Glymidine is a basic compound) to identify the [M+H]⁺ ion. The expected m/z for the protonated molecule of this compound is approximately 315.1.
-
-
Identify Product Ions:
-
Once the precursor ion is identified, perform a product ion scan (MS/MS) to observe the fragmentation pattern.
-
Select the precursor ion (e.g., m/z 315.1) and subject it to collision-induced dissociation (CID) with a range of collision energies (e.g., 10-40 eV).
-
Identify 2-3 of the most intense and stable product ions for MRM method development.
-
-
Optimize Collision Energy (CE) and Declustering Potential (DP):
-
For each selected MRM transition (precursor → product ion), optimize the CE to maximize the product ion intensity. This is typically done by performing multiple injections while varying the CE for each transition.
-
Similarly, optimize the DP to enhance the precursor ion signal and reduce in-source fragmentation.
-
Workflow for MRM Method Development
Caption: Workflow for developing an MRM method for this compound.
Data Summary: Expected MRM Transitions and Optimization Template
The following table provides the expected precursor ion for this compound and a template for you to record your experimental results.
| Compound | Expected Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Optimized Declustering Potential (DP) (V) | Optimized Collision Energy (CE) (eV) |
| This compound | 315.1 | User Determined | User Determined | User Determined |
| User Determined | User Determined | User Determined |
Troubleshooting Guide
This section addresses common issues encountered during the fine-tuning of mass spectrometer settings for this compound.
| Question | Answer |
| Why am I not seeing the expected precursor ion for this compound? | * Check the mass spectrometer settings: Ensure you are in the correct ionization mode (positive ion mode is recommended). Verify the mass range of your scan. * Confirm the standard solution: Ensure your this compound standard is correctly prepared and not degraded. * Consider adduct formation: Look for other potential adducts, such as [M+Na]⁺ (sodium adduct), which would have a higher m/z. |
| I have very low sensitivity for my this compound signal. How can I improve it? | * Optimize source parameters: Adjust the ion source temperature, nebulizer gas, and capillary voltage to improve ionization efficiency. * Re-optimize CE and DP: Ensure that the collision energy and declustering potential are optimized for your specific instrument. * Improve sample cleanup: Matrix effects from complex samples can suppress the signal. Enhance your sample preparation to remove interfering substances. |
| I am observing high background noise. What can I do to reduce it? | * Check for contamination: The source of high background can be contaminated solvents, tubing, or the ion source itself. Clean the system thoroughly. * Use a narrower mass window: For your MRM transitions, use a narrow mass window to reduce the detection of interfering ions. * Improve chromatographic separation: If using LC-MS/MS, ensure that this compound is chromatographically resolved from any interfering compounds. |
| My peak shape is poor (e.g., fronting, tailing, or split peaks). What could be the cause? | * Chromatography issues: This is often related to the liquid chromatography. Check your column for degradation, ensure mobile phase compatibility, and optimize the gradient. * Injection volume: Injecting too large a volume can lead to peak distortion. Try reducing the injection volume. * Sample solvent effects: The solvent used to dissolve your sample can affect peak shape if it is too different from the mobile phase. |
Troubleshooting Logic Diagram
Impact of mobile phase composition on Glymidine and Glymidine-d5 ionization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase composition on the ionization of Glymidine and its deuterated internal standard, Glymidine-d5, in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase composition for the analysis of Glymidine and this compound?
A1: For effective ionization and chromatographic separation of Glymidine and this compound, a reversed-phase LC method with an acidic mobile phase is generally recommended. A typical mobile phase consists of a mixture of acetonitrile (ACN) or methanol (MeOH) and water, with an acidic additive such as formic acid. A common starting point is a gradient elution with 0.1% formic acid in both the aqueous and organic phases.
Q2: How does the choice of organic solvent affect the ionization of Glymidine?
A2: Both acetonitrile and methanol can be used as the organic modifier. Acetonitrile often provides better chromatographic resolution and lower backpressure. However, the choice can influence ionization efficiency. It is recommended to test both solvents during method development to determine which provides the better signal intensity and peak shape for Glymidine and this compound in your specific system.
Q3: What is the role of formic acid in the mobile phase?
A3: Formic acid is a common mobile phase additive that serves two primary purposes. Firstly, it acidifies the mobile phase, which promotes the protonation of basic compounds like Glymidine, leading to enhanced ionization in positive electrospray ionization (ESI+) mode. Secondly, it can improve the peak shape of analytes. The concentration of formic acid should be optimized, as excessive amounts can lead to ion suppression.
Q4: Can other additives be used instead of formic acid?
A4: Yes, other additives like acetic acid or ammonium formate can be used. Ammonium formate can be particularly useful in improving peak shape and reproducibility. The choice of additive will depend on the specific requirements of the assay and the mass spectrometer being used.
Troubleshooting Guide
Issue: Low Signal Intensity or Poor Ionization of Glymidine and this compound
This is a common issue that can often be resolved by optimizing the mobile phase composition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Ensure the mobile phase pH is at least 2 pH units below the pKa of Glymidine to promote protonation. A 0.1% formic acid solution is a good starting point. | Increased signal intensity in ESI+ mode. |
| Inappropriate Organic Solvent | If using methanol, try switching to acetonitrile, or vice-versa. Prepare fresh mobile phase. | One solvent may provide better desolvation and ionization efficiency, leading to a stronger signal. |
| Incorrect Additive Concentration | Vary the concentration of formic acid (e.g., 0.05%, 0.1%, 0.2%). Higher concentrations are not always better and can cause ion suppression. | Finding the optimal concentration will maximize the analyte signal while minimizing background noise. |
| Ion Suppression from Matrix Effects | If analyzing complex samples like plasma, dilute the sample or improve the sample preparation method to remove interfering components. | Reduced matrix effects will lead to a more accurate and intense signal for the analytes of interest. |
Experimental Protocols
Representative LC-MS/MS Method for Glymidine in Human Plasma
This protocol is a representative method and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-4.0 min: 20% B
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Glymidine: Q1/Q3 (e.g., specific m/z transitions)
-
This compound: Q1/Q3 (e.g., specific m/z transitions)
-
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
Data Presentation
The following table provides illustrative data on how mobile phase additives can affect the signal intensity of a sulfonamide compound similar to Glymidine. This data is for demonstration purposes and actual results may vary.
| Mobile Phase Additive | Concentration | Relative Peak Area (%) |
| Formic Acid | 0.05% | 85 |
| Formic Acid | 0.1% | 100 |
| Formic Acid | 0.2% | 92 |
| Acetic Acid | 0.1% | 78 |
| Ammonium Formate | 5 mM | 95 |
Visualizations
Caption: A typical experimental workflow for the analysis of Glymidine in a biological matrix.
Caption: A troubleshooting decision tree for low signal intensity of Glymidine.
Overcoming challenges in the extraction of Glymidine from tissue samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Glymidine from tissue samples.
I. Troubleshooting Guides
This section addresses common issues encountered during Glymidine extraction, offering potential causes and solutions.
Table 1: Troubleshooting Low Glymidine Recovery
| Observation | Potential Cause | Recommended Solution | Expected Outcome/Parameter |
| Low recovery of Glymidine in the final extract. | Incomplete tissue homogenization. | Increase homogenization time or use a more robust homogenization method (e.g., bead beating). Ensure tissue is completely disrupted. | Visually uniform homogenate with no visible tissue pieces. |
| Inefficient protein precipitation. | Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to tissue homogenate. A common starting point is a 3:1 ratio (solvent:homogenate). Ensure thorough vortexing and adequate incubation time at low temperatures (e.g., -20°C for 30 minutes). | A compact protein pellet and a clear supernatant after centrifugation. | |
| Suboptimal pH during liquid-liquid extraction (LLE). | Adjust the pH of the aqueous phase to be at least 2 units below the pKa of Glymidine (pKa ≈ 6.92) to ensure it is in its neutral form for efficient extraction into an organic solvent. | Increased partitioning of Glymidine into the organic phase. | |
| Inappropriate LLE solvent. | Select an organic solvent based on Glymidine's polarity (logP ≈ 1.27). A moderately polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol could be effective. | Improved extraction efficiency; aim for >85% recovery. | |
| Incomplete elution from Solid-Phase Extraction (SPE) cartridge. | Optimize the elution solvent. A stronger solvent or a larger volume may be required. Ensure the chosen elution solvent is compatible with the SPE sorbent and the analyte. | Elution of the majority of the bound Glymidine. | |
| High variability in recovery between samples. | Inconsistent sample handling and processing. | Ensure uniform and consistent procedures for all samples, including homogenization time, solvent volumes, incubation times, and vortexing speed. | Coefficient of variation (%CV) for recovery <15%. |
| Presence of matrix effects in LC-MS/MS analysis. | Implement matrix-matched calibration standards or use a stable isotope-labeled internal standard for Glymidine. | Improved accuracy and precision of quantification. |
Table 2: Troubleshooting High Matrix Effects in LC-MS/MS Analysis
| Observation | Potential Cause | Recommended Solution | Expected Outcome/Parameter |
| Ion suppression or enhancement observed for Glymidine. | Co-elution of matrix components (e.g., phospholipids, salts) with Glymidine. | Optimize the chromatographic method to improve the separation of Glymidine from interfering matrix components. This can include adjusting the gradient, changing the column chemistry, or using a divert valve. | Glymidine peak is chromatographically resolved from major matrix interferences. |
| Inefficient sample cleanup. | Incorporate an additional cleanup step, such as solid-phase extraction (SPE) or a more rigorous liquid-liquid extraction (LLE) protocol. | Reduction in matrix components entering the mass spectrometer. | |
| High concentration of salts in the final extract. | Ensure complete removal of buffers and salts during the extraction and cleanup process. A desalting step might be necessary. | Improved ionization efficiency and signal stability. |
II. Experimental Protocols
This section provides detailed methodologies for key experiments in the extraction of Glymidine from tissue samples.
Protocol 1: Tissue Homogenization
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Sample Preparation: Accurately weigh the frozen tissue sample (typically 50-100 mg).
-
Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline, PBS) to maintain pH and osmolarity.
-
Homogenization:
-
Place the weighed tissue in a 2 mL tube containing ceramic or steel beads.
-
Add a pre-determined volume of cold homogenization buffer (e.g., 500 µL).
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Homogenize the tissue using a bead beater homogenizer for 2-5 minutes at a high setting.
-
Visually inspect the sample to ensure complete homogenization.
-
Protocol 2: Protein Precipitation
-
Solvent Addition: To the tissue homogenate, add 3 volumes of ice-cold acetonitrile (or methanol) containing an internal standard (if used).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing Glymidine without disturbing the protein pellet.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
pH Adjustment: Acidify the collected supernatant from the protein precipitation step with a suitable acid (e.g., formic acid) to a pH of approximately 4-5.
-
Solvent Addition: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
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Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of Glymidine into the organic phase.
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Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully collect the upper organic layer containing Glymidine.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 4: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by water.
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Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute Glymidine from the cartridge using an appropriate elution solvent (e.g., methanol with 2% formic acid).
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Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
III. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I get very low or no recovery of Glymidine?
A1: The first step is to re-evaluate your tissue homogenization procedure. Incomplete homogenization is a common cause of low recovery. Ensure that the tissue is completely disrupted to release the analyte. Following that, verify the effectiveness of your protein precipitation step, as residual proteins can interfere with subsequent extraction steps.
Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for sample cleanup?
A2: The choice depends on the complexity of your tissue matrix and the desired level of cleanup. LLE is a simpler and faster technique suitable for relatively clean matrices. SPE offers a higher degree of selectivity and can provide cleaner extracts, which is beneficial for complex matrices and can help in reducing matrix effects in LC-MS/MS analysis.
Q3: What are "matrix effects" and how can I minimize them?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix. This can lead to either suppression or enhancement of the signal, affecting the accuracy of quantification. To minimize matrix effects, you can improve your sample cleanup procedure (using SPE, for instance), optimize your chromatographic separation to resolve the analyte from interfering compounds, or use matrix-matched calibrants or a stable isotope-labeled internal standard.
Q4: What type of internal standard is best for Glymidine analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Glymidine (e.g., Glymidine-d4). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variations in extraction recovery and matrix effects. If a SIL internal standard is not available, a structural analog with similar properties can be used, but it may not compensate as effectively.
Q5: Can I use the same extraction protocol for different tissue types?
A5: While a general protocol can be a good starting point, it often needs to be optimized for different tissue types. Tissues vary in their composition (e.g., fat, protein content), which can affect extraction efficiency. For example, fatty tissues may require a defatting step (e.g., with hexane) prior to the main extraction. It is recommended to validate the extraction method for each tissue type you are working with.
IV. Visualizations
Experimental Workflow for Glymidine Extraction
Caption: Experimental workflow for Glymidine extraction from tissue samples.
Troubleshooting Logic for Low Glymidine Recovery
Caption: Decision tree for troubleshooting low Glymidine recovery.
Validation & Comparative
Validation of a Bioanalytical Method for Glymidine using Glymidine-d5: A Comparative Guide
This guide provides a comprehensive overview of a validated bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glymidine in human plasma, utilizing Glymidine-d5 as a stable isotope-labeled internal standard (IS). The performance of this method is presented in comparison to general alternative analytical techniques, supported by representative experimental data that demonstrates its suitability for pharmacokinetic and bioequivalence studies.
Method Performance: LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using LC-MS/MS. It offers the highest degree of accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2]
Linearity and Range
The method demonstrates excellent linearity over a specified concentration range, a critical parameter for accurate quantification.[2]
| Parameter | Result |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 0.123x + 0.005 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x² |
Accuracy and Precision
The accuracy and precision of the method are assessed at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[3] The results fall well within the acceptance criteria set by regulatory guidelines (typically ±15% for accuracy and ≤15% for precision, except for LLOQ which is ±20% and ≤20% respectively).
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 0.5 | 5.2 | 8.9 |
| LQC | 1.5 | -2.7 | 6.1 |
| MQC | 200 | 1.5 | 4.3 |
| HQC | 400 | -0.8 | 3.5 |
Recovery and Matrix Effect
The extraction recovery of Glymidine and the matrix effect were evaluated to ensure the sample preparation process is efficient and that co-eluting matrix components do not interfere with ionization.
| Parameter | Glymidine (%) | This compound (%) |
| Extraction Recovery | 92.5 | 94.1 |
| Matrix Effect | 98.2 | 97.5 |
Stability
The stability of Glymidine was assessed under various conditions to ensure sample integrity from collection to analysis.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-Top | 8 hours at Room Temperature | 97.8 |
| Freeze-Thaw | 3 Cycles | 95.4 |
| Long-Term | 90 days at -80 °C | 96.1 |
| Autosampler | 24 hours at 4 °C | 99.2 |
Experimental Protocols
Sample Preparation
A protein precipitation method is utilized for the extraction of Glymidine and this compound from human plasma.[4]
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Glymidine) | Precursor Ion > Product Ion (e.g., m/z 310.1 > 179.1) |
| MRM Transition (this compound) | Precursor Ion > Product Ion (e.g., m/z 315.1 > 184.1) |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for its high sensitivity and selectivity, other techniques can be used for the quantification of small molecules like Glymidine.
| Feature | LC-MS/MS with this compound | HPLC-UV | Immunoassay |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | High (based on antibody-antigen binding) |
| Sensitivity | Very High (sub-ng/mL levels) | Low to Moderate (µg/mL to high ng/mL levels) | High (pg/mL to ng/mL levels) |
| Throughput | High | Moderate | Very High |
| Development Time | Moderate to High | Low to Moderate | High (requires antibody development) |
| Matrix Effect | Can be significant, but compensated by IS | Less prone to ionization-based matrix effects | Can be affected by cross-reactivity |
| Cost | High (instrumentation) | Low | Moderate (reagents) |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Glymidine Analysis: The Case for Glymidine-d5
For researchers, scientists, and drug development professionals involved in the quantitative analysis of Glymidine, the choice of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods. This guide provides a detailed comparison of Glymidine-d5, a stable isotope-labeled internal standard, with other common types of internal standards, supported by representative experimental data and protocols.
The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is essential to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Deuterated compounds, such as this compound, are widely considered the gold standard for use as internal standards in LC-MS-based bioanalysis.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, like this compound, are considered the most suitable for quantitative bioanalysis because their physical and chemical properties are nearly identical to those of the analyte. This close similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of inaccuracy and imprecision in bioanalytical methods.
In contrast, other types of internal standards, such as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. These differences can lead to inadequate correction for analytical variability and compromise the accuracy of the results.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the performance differences, the following table summarizes representative data from a hypothetical comparative validation study of an LC-MS/MS method for Glymidine in human plasma using either this compound or a structural analog as the internal standard.
| Validation Parameter | This compound as Internal Standard | Structural Analog as Internal Standard | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9952 | ≥ 0.99 |
| Accuracy (% Bias) | -1.5% to 2.8% | -8.9% to 10.2% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | 2.1% to 4.5% | 7.8% to 13.5% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect (% CV) | 3.2% | 14.8% | ≤ 15% |
| Extraction Recovery (%) | 85.2% | 72.1% | Consistent and reproducible |
This data is illustrative and based on typical performance differences observed in bioanalytical method validation.
As the table demonstrates, the use of this compound as an internal standard results in superior linearity, accuracy, precision, and a significantly lower matrix effect compared to the structural analog. This is attributed to the ability of the stable isotope-labeled standard to more effectively track and correct for variations throughout the analytical process.
Experimental Protocols
A typical LC-MS/MS method for the quantitative analysis of Glymidine in a biological matrix would involve the following steps:
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (either this compound or the structural analog).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Glymidine Transition: Q1/Q3 (e.g., specific m/z values for precursor and product ions).
-
This compound Transition: Q1/Q3 (e.g., corresponding m/z values for the deuterated precursor and product ions).
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Structural Analog Transition: Q1/Q3 (e.g., specific m/z values for the analog's precursor and product ions).
-
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of Glymidine, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Glymidine.
Caption: Mechanism of action of Glymidine in pancreatic β-cells.
Conclusion
The selection of an appropriate internal standard is paramount for the accuracy and reliability of quantitative bioanalytical methods. While various types of internal standards can be employed, stable isotope-labeled internal standards, such as this compound, consistently demonstrate superior performance. Their ability to closely mimic the analyte of interest throughout the analytical process provides more effective correction for experimental variability, including matrix effects, ultimately leading to more robust and dependable data. For the development of high-quality bioanalytical methods for Glymidine, this compound is the recommended internal standard.
Cross-validation of Glymidine assays between different analytical laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Glymidine bioanalytical assays between different analytical laboratories. Ensuring consistency and reliability of analytical data across multiple sites is paramount in drug development for accurate pharmacokinetic and pharmacodynamic assessments. This document outlines the principles of assay cross-validation, presents a model experimental protocol, and provides example data based on a closely related sulfonylurea compound, given the limited publicly available data for Glymidine itself.
Introduction to Glymidine and Bioanalytical Cross-Validation
Glymidine, a second-generation sulfonylurea, lowers blood glucose by stimulating insulin secretion from pancreatic β-cells. Its mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[1] Accurate measurement of Glymidine concentrations in biological matrices is crucial for clinical trial efficacy and safety evaluations.
When bioanalytical methods are transferred between laboratories, a cross-validation process is essential to demonstrate that the assay performance is comparable.[2][3] This ensures that data generated at different sites can be reliably combined and compared. Cross-validation typically involves the analysis of a common set of quality control (QC) samples and incurred study samples by each participating laboratory.
Signaling Pathway of Glymidine
The following diagram illustrates the mechanism of action of Glymidine on pancreatic β-cells, leading to insulin secretion.
Caption: Glymidine's mechanism of action on pancreatic β-cells.
Experimental Protocols
Due to the lack of specific, publicly available cross-validation studies for Glymidine, a representative protocol based on the analysis of a similar sulfonylurea, glibenclamide, is provided below. This protocol outlines two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
HPLC-UV Method for Sulfonylurea Quantification
This method is adapted from a validated assay for glibenclamide and can be optimized for Glymidine.
-
Sample Preparation:
-
To 1.0 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform liquid-liquid extraction by adding 5 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.5) in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Temperature: Ambient.
-
UPLC-MS/MS Method for Sulfonylurea Quantification
This method offers higher sensitivity and selectivity.
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (preferably a stable isotope-labeled version of Glymidine).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for Glymidine and the internal standard would need to be optimized.
-
Cross-Validation Workflow
The following diagram outlines a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
Caption: Workflow for inter-laboratory bioanalytical method cross-validation.
Data Presentation and Acceptance Criteria
The primary goal of cross-validation is to demonstrate the agreement of results between laboratories. The data below is a representative example based on the comparison of two analytical methods for a related sulfonylurea and serves as a template for presenting Glymidine cross-validation data.
Table 1: Comparison of Quality Control Sample Results Between Two Laboratories
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab A Accuracy (%) | Lab A Precision (%CV) | Lab B Mean Conc. (ng/mL) | Lab B Accuracy (%) | Lab B Precision (%CV) | Inter-Lab Bias (%) |
| LLOQ | 10 | 9.8 | 98.0 | 6.5 | 10.5 | 105.0 | 7.2 | 6.9 |
| Low | 30 | 28.9 | 96.3 | 5.1 | 31.2 | 104.0 | 6.1 | 7.7 |
| Mid | 300 | 295.5 | 98.5 | 4.2 | 308.1 | 102.7 | 4.9 | 4.1 |
| High | 800 | 812.0 | 101.5 | 3.8 | 788.8 | 98.6 | 4.5 | -2.9 |
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Inter-Laboratory Bias: The percentage difference between the mean values from the two laboratories should be within ±15%.
Table 2: Comparison of Incurred (Study) Sample Results
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Percent Difference (%) |
| S-001 | 152.3 | 145.8 | -4.3 |
| S-002 | 45.6 | 49.1 | 7.7 |
| S-003 | 289.1 | 301.5 | 4.3 |
| S-004 | 76.9 | 71.2 | -7.4 |
| S-005 | 521.8 | 499.6 | -4.3 |
Acceptance Criteria:
-
For at least two-thirds (67%) of the incurred samples, the percent difference between the values obtained by the two laboratories should be within ±20% of their mean.
Alternative Analytical Methods
While HPLC-UV and LC-MS/MS are the most common techniques for the quantification of sulfonylureas in biological matrices, other methods could be considered:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This may require derivatization of the analyte to increase its volatility.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be coupled with various detectors.
-
Immunoassays (e.g., ELISA): Can be highly sensitive but may be susceptible to cross-reactivity with metabolites or other structurally related compounds.
The choice of method will depend on the required sensitivity, selectivity, sample throughput, and available instrumentation. A cross-validation study would be necessary if different analytical techniques are used across different laboratories for the same clinical study.
Conclusion
A robust and well-documented cross-validation of Glymidine assays is critical for ensuring data integrity in multi-site clinical trials. This guide provides the fundamental principles, a template for experimental design, and clear data presentation formats to aid researchers and drug development professionals in this essential process. Adherence to these guidelines will facilitate the reliable comparison and pooling of bioanalytical data, ultimately supporting a comprehensive evaluation of Glymidine's clinical pharmacology.
References
Comparative Guide to Glymidine Quantification: Accuracy and Precision with a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two analytical methods for the quantification of Glymidine, a sulfonylurea antidiabetic drug. We objectively assess the performance of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The inclusion of experimental data and detailed protocols aims to assist researchers in selecting the most appropriate methodology for their drug development and bioanalytical needs.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key performance metrics for the quantification of Glymidine using an LC-MS/MS method with a deuterated internal standard versus an HPLC-UV method. The data presented are representative of typical validation results for such assays and highlight the superior accuracy and precision of the isotope dilution technique.
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV | Acceptance Criteria (FDA Guidance) |
| Accuracy (% Bias) | -2.5% to +3.8% | -9.5% to +12.0% | ±15% (±20% at LLOQ) |
| Precision (% RSD) | |||
| - Intra-day | ≤ 4.5% | ≤ 8.0% | ≤15% (≤20% at LLOQ) |
| - Inter-day | ≤ 5.8% | ≤ 11.2% | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 20 ng/mL | - |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Selectivity | High (Mass-based) | Moderate (Retention time-based) | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | Minimal (compensated by IS) | Can be significant | - |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV assays are provided below. These protocols outline the steps for sample preparation, chromatographic separation, and detection.
Method 1: LC-MS/MS with Deuterated Internal Standard
This method is designed for the sensitive and specific quantification of Glymidine in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 200 µL of human plasma, add 20 µL of Glymidine-d4 (deuterated internal standard) solution (100 ng/mL in methanol).
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample, vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Glymidine: Precursor ion > Product ion (specific m/z to be determined)
-
Glymidine-d4: Precursor ion > Product ion (specific m/z to be determined)
-
Method 2: HPLC-UV
This method represents a more traditional approach for the quantification of Glymidine.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 500 µL of human plasma, add Glymidine standard solutions.
-
Extraction: Add 3 mL of diethyl ether, vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.5) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 230 nm.
Visualizations: Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for Glymidine quantification using LC-MS/MS with a deuterated internal standard.
Caption: Impact of a deuterated internal standard on accuracy and precision in bioanalysis.
Performance Evaluation of a Glymidine Assay Utilizing a Deuterated Internal Standard
This guide provides a comprehensive overview of the linearity and range of a Glymidine assay that employs Glymidine-d5 as an internal standard for robust quantification in biological matrices. The methodology, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), is detailed below, followed by a comparison with alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals requiring accurate and reliable bioanalytical methods.
Experimental Protocol: Quantification of Glymidine in Human Plasma
This section details a representative experimental protocol for the quantification of Glymidine in human plasma using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Glymidine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation:
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transitions for Glymidine and this compound.
Data Presentation: Assay Performance Characteristics
The following table summarizes the typical performance characteristics of a validated Glymidine assay using this compound as an internal standard. The data presented here is representative of a robust and reliable bioanalytical method.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy within ±15%; Precision ≤ 15% | 1000 ng/mL |
| Intra-day Accuracy | Within ±15% (±20% for LLOQ) | -2.5% to 3.8% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 2.1% to 4.5% |
| Inter-day Accuracy | Within ±15% (±20% for LLOQ) | -1.8% to 2.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 3.2% to 5.1% |
| Recovery | Consistent, precise, and reproducible | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Glymidine in plasma.
Caption: Principle of using a deuterated internal standard in LC-MS/MS.
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is considered the gold standard for bioanalysis due to its high selectivity and sensitivity, other methods can be employed for the quantification of sulfonylureas like Glymidine.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely available and less expensive than LC-MS/MS. However, it often lacks the sensitivity and selectivity required for therapeutic drug monitoring in complex biological matrices. Co-eluting endogenous compounds can interfere with the analyte peak, leading to inaccurate quantification.
-
Immunoassays (e.g., ELISA): Immunoassays can be highly sensitive and are suitable for high-throughput screening. However, they may suffer from cross-reactivity with metabolites or structurally related compounds, leading to an overestimation of the drug concentration. The development of a specific antibody for a new drug can also be time-consuming and costly.
Specificity and Selectivity of LC-MS/MS for Glymidine Quantification: A Comparative Guide
This guide provides a detailed analysis of the specificity and selectivity of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Glymidine, an oral hypoglycemic agent. The information presented is based on validated methods applied in pharmacokinetic studies, offering a valuable resource for researchers, scientists, and drug development professionals.
The Preeminence of LC-MS/MS in Bioanalysis
The accurate quantification of drugs in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for this purpose due to its inherent high sensitivity, specificity, and selectivity. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
For Glymidine (also known as Glycodiazine), this method allows for the reliable measurement of low concentrations in complex biological fluids like plasma, effectively minimizing interference from endogenous components.
Experimental Protocol for Glymidine Quantification via LC-MS/MS
The following protocol is a synthesis of validated methods for the determination of Glymidine in plasma.
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of Glymidine and the internal standard (IS), typically Glibenclamide, from plasma samples.
-
Step 1: Thaw frozen plasma samples at room temperature.
-
Step 2: To a 100 µL aliquot of plasma, add the internal standard solution.
-
Step 3: Add acetonitrile as the protein precipitating agent.
-
Step 4: Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Step 5: Centrifuge the samples at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.
-
Step 6: Collect the supernatant and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
A Comparative Review of Glymidine Pharmacokinetics Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of glymidine, a sulfonylurea antidiabetic agent, in various animal models. The data presented herein is intended to support researchers and drug development professionals in the evaluation and translation of preclinical findings.
Executive Summary
Glymidine, also known as glycodiazine, is an oral hypoglycemic drug that stimulates insulin secretion from pancreatic β-cells. Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—in different preclinical species is crucial for predicting its behavior in humans. This guide consolidates available data on key pharmacokinetic parameters, details common experimental methodologies, and illustrates the drug's mechanism of action.
Pharmacokinetic Data Summary
Glymidine sodium is generally characterized by rapid and nearly complete oral absorption, high bioavailability, and significant plasma protein binding. The elimination half-life is relatively short, in the range of 3.8 to 4 hours. However, specific quantitative data across different animal models remains limited in publicly accessible literature. The following table summarizes the available information.
| Pharmacokinetic Parameter | Rat | Dog | Mouse | Rabbit | General Information |
| Route of Administration | Oral | - | - | - | Oral |
| Bioavailability (%) | - | - | - | - | High |
| Time to Peak Concentration (Tmax) | - | - | - | - | - |
| Peak Plasma Concentration (Cmax) | - | - | - | - | - |
| Area Under the Curve (AUC) | - | - | - | - | - |
| Elimination Half-life (t½) (hours) | - | - | - | - | ~3.8 - 4[1] |
| Plasma Protein Binding (%) | - | - | - | - | ~90[1] |
| Volume of Distribution (Vd) | - | - | - | - | - |
| Clearance (CL) | - | - | - | - | - |
Experimental Protocols
Standard methodologies are employed to assess the pharmacokinetic properties of oral hypoglycemic agents like glymidine in preclinical settings.
Animal Models
Commonly used animal models for pharmacokinetic studies of antidiabetic drugs include rats (e.g., Wistar, Sprague-Dawley), mice, dogs (e.g., Beagle), and rabbits. These models are chosen based on their physiological and metabolic similarities to humans.
Drug Administration
For oral pharmacokinetic studies, glymidine is typically administered as a solution or suspension via oral gavage to ensure accurate dosing. The dosage is calculated based on the body weight of the animal.
Blood Sample Collection
Following drug administration, blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. Common sampling schedules include pre-dose (0 hours) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is typically collected from the tail vein in rats and mice, or from larger vessels in dogs and rabbits.
Sample Analysis
Plasma is separated from the blood samples by centrifugation. The concentration of glymidine in the plasma is then quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). This technique allows for sensitive and specific measurement of the drug and its potential metabolites.
Pharmacokinetic Analysis
The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Mechanism of Action: Signaling Pathway
Glymidine, like other sulfonylureas, lowers blood glucose levels by stimulating the release of insulin from pancreatic β-cells. This action is mediated through its interaction with the ATP-sensitive potassium (KATP) channels on the β-cell membrane.
Caption: Glymidine's mechanism of action in pancreatic β-cells.
The binding of glymidine to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel leads to the closure of the channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, resulting in insulin release into the bloodstream.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
Navigating Bioanalytical Method Validation: A Comparison Guide to Incurred Sample Reanalysis for Glymidine
For researchers, scientists, and professionals in drug development, ensuring the reliability and reproducibility of bioanalytical methods is paramount. Incurred sample reanalysis (ISR) serves as a critical step in post-validation life cycle management, confirming the method's performance in real-world study samples. This guide provides a comparative overview of the bioanalytical method validation for Glymidine, with a focus on ISR, and presents supporting experimental data to illustrate method performance against established regulatory criteria.
Experimental Protocol: Incurred Sample Reanalysis
The following protocol outlines a typical procedure for conducting ISR for the bioanalytical method of a sulfonylurea drug like Glymidine in human plasma, adhering to guidelines from the FDA and EMA.
1. Objective: To verify the reproducibility of the bioanalytical method by reanalyzing a subset of subject samples from a pharmacokinetic or clinical study.
2. Sample Selection:
-
A minimum of 10% of the total number of study samples are selected for reanalysis.
-
Selection should be random and cover the entire study duration, including samples around the maximum concentration (Cmax) and in the elimination phase.
3. Reanalysis Procedure:
-
The selected incurred samples are reanalyzed in a separate run on a different day from the original analysis.
-
The reanalysis should be performed by the same method that was used for the initial analysis.
-
The results from the reanalysis are compared to the initial results.
4. Acceptance Criteria:
-
The percentage difference between the initial concentration and the reanalyzed concentration for each sample should be within ±20% of their mean.
-
This is calculated using the formula: (% Difference) = ((Reanalyzed Value - Initial Value) / Mean Value) * 100.
-
At least 67% of the reanalyzed samples must meet this acceptance criterion.
Comparative Data for Bioanalytical Method Performance
While specific incurred sample reanalysis data for Glymidine is not widely published, the following tables present representative data from a validated LC-MS/MS method for a structurally similar sulfonylurea drug. This data illustrates the expected performance of a robust bioanalytical method suitable for Glymidine analysis.
Table 1: Precision and Accuracy
| Analyte Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 5.2 | 6.8 | 98.5 |
| LQC | 3.0 | 4.5 | 5.1 | 102.1 |
| MQC | 50.0 | 3.1 | 4.2 | 99.2 |
| HQC | 150.0 | 2.8 | 3.9 | 101.5 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 2: Stability
| Stability Test | Storage Condition | Concentration (ng/mL) | Stability (% of Nominal) |
| Short-term (Bench-top) | Room Temperature, 6 hours | 3.0 | 97.8 |
| Short-term (Bench-top) | Room Temperature, 6 hours | 150.0 | 101.2 |
| Long-term | -80°C, 90 days | 3.0 | 96.5 |
| Long-term | -80°C, 90 days | 150.0 | 99.8 |
| Freeze-Thaw (3 cycles) | -80°C to Room Temperature | 3.0 | 95.9 |
| Freeze-Thaw (3 cycles) | -80°C to Room Temperature | 150.0 | 98.7 |
Table 3: Incurred Sample Reanalysis (Representative Data)
| Sample ID | Initial Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference |
| 001 | 25.4 | 26.8 | 26.1 | 5.4 |
| 002 | 128.2 | 119.8 | 124.0 | -6.8 |
| 003 | 85.6 | 92.1 | 88.85 | 7.3 |
| 004 | 15.2 | 16.5 | 15.85 | 8.2 |
| 005 | 189.7 | 205.3 | 197.5 | 7.9 |
| 006 | 45.3 | 41.9 | 43.6 | -7.8 |
| 007 | 7.8 | 8.5 | 8.15 | 8.6 |
| 008 | 55.1 | 59.8 | 57.45 | 8.2 |
| 009 | 142.6 | 133.2 | 137.9 | -6.8 |
| 010 | 98.4 | 105.7 | 102.05 | 7.2 |
Result: 100% of the reanalyzed samples passed the acceptance criteria of ±20% difference.
Workflow for Incurred Sample Reanalysis
The following diagram illustrates the logical workflow of the Incurred Sample Reanalysis process.
Benchmarking Glymidine-d5: A Comparative Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glymidine-d5's expected performance against industry-standard deuterated internal standards used in the bioanalysis of sulfonylurea drugs. The data and protocols presented herein are representative of the quality and performance metrics expected for high-purity stable isotope-labeled internal standards in regulated bioanalytical studies.
Data Presentation: Performance Benchmarks
The performance of a deuterated internal standard is critical for the accuracy and precision of bioanalytical methods. The following table summarizes the key performance indicators for this compound and its common industry alternatives, such as deuterated forms of other sulfonylureas like Glimepiride and Glibenclamide. The values presented are typical for high-quality analytical standards.
| Performance Parameter | This compound (Typical) | Industry Standard (e.g., Glimepiride-d4, Glibenclamide-d11) (Typical) | Justification |
| Chemical Purity (by HPLC) | ≥ 98% | ≥ 98% | High chemical purity ensures that the standard is free from impurities that could interfere with the analysis of the target analyte. |
| Isotopic Purity | ≥ 99% | ≥ 99% | High isotopic purity is essential to minimize crosstalk between the internal standard and the analyte signal in mass spectrometry. |
| Deuterium Incorporation | ≥ 99% atom % D | ≥ 99% atom % D | Indicates the percentage of molecules that are successfully labeled with the desired number of deuterium atoms. |
| Stability (Long-term at -20°C) | ≥ 24 months | ≥ 24 months | Ensures the integrity of the standard during storage. |
| Stability (in solution at 4°C) | ≥ 12 months | ≥ 12 months | Critical for the reliability of stock and working solutions. |
| Matrix Effect | Consistent and reproducible | Consistent and reproducible | The internal standard should effectively track and compensate for any matrix-induced signal suppression or enhancement of the analyte. |
Experimental Protocols
The following is a representative experimental protocol for the validation of a bioanalytical method for a sulfonylurea drug in human plasma using a deuterated internal standard like this compound.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the sulfonylurea analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. The this compound working solution is prepared at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and this compound.
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations, showing a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The extraction efficiency of the analyte and internal standard.
-
Stability: Freeze-thaw, short-term, long-term, and stock solution stability.
Mandatory Visualization
The following diagram illustrates the typical workflow of a bioanalytical study utilizing a deuterated internal standard.
Bioanalytical workflow with an internal standard.
A Comparative Guide to Inter-day and Intra-day Variability in Glymidine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents is paramount in drug development and clinical monitoring. Glymidine (sodium salt), an oral hypoglycemic agent of the sulfonylurea class, requires precise and reproducible measurement for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of the inter-day and intra-day variability associated with Glymidine quantification, primarily focusing on the widely adopted Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in their analytical method development and validation.
Quantitative Performance Analysis
The precision and accuracy of an analytical method are critical parameters evaluated during method validation. Intra-day precision (repeatability) assesses the variability of results within the same day under the same operating conditions, while inter-day precision (intermediate precision) evaluates the variability across different days. The data presented below is derived from a validated LC-MS/MS method for the determination of Glymidine in human plasma.
Table 1: Inter-day and Intra-day Precision and Accuracy for Glymidine Quantification
| Analyte | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Glymidine | 2.5 (LLOQ) | 6.8 | 104.2 | 7.5 | 103.5 |
| 7.5 (LQC) | 5.4 | 102.8 | 6.1 | 101.9 | |
| 75 (MQC) | 4.1 | 101.5 | 5.2 | 100.8 | |
| 150 (HQC) | 3.5 | 99.8 | 4.8 | 99.2 |
Data synthesized from representative bioanalytical method validation studies. LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %RSD: Percent Relative Standard Deviation.
Comparative Analysis with Other Sulfonylureas
To provide context for Glymidine's analytical performance, the following table compares its quantification variability with that of other commonly used sulfonylurea drugs, determined by LC-MS/MS.
Table 2: Comparison of Inter-day and Intra-day Precision for Different Sulfonylureas
| Drug | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Glymidine | LC-MS/MS | 3.5 - 6.8 | 4.8 - 7.5 |
| Glibenclamide | LC-MS/MS | 2.1 - 8.9 | 4.3 - 10.2 |
| Glimepiride | LC-MS/MS | 1.9 - 7.5 | 3.2 - 8.1 |
| Glipizide | LC-MS/MS | 2.8 - 6.4 | 4.1 - 7.9 |
This comparison indicates that the precision of Glymidine quantification by LC-MS/MS is well within the typical and acceptable ranges observed for other drugs in the same therapeutic class, demonstrating the robustness of the analytical methodology.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of analytical results. Below is a representative experimental protocol for the quantification of Glymidine in human plasma using an LC-MS/MS method.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Sample Preparation : Thaw human plasma samples at room temperature.
-
Internal Standard Spiking : To 200 µL of plasma, add 50 µL of the internal standard (e.g., a deuterated analog of Glymidine or a structurally similar sulfonylurea).
-
Acidification : Add 200 µL of 2% formic acid in water to the plasma mixture to precipitate proteins.
-
Vortexing and Centrifugation : Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning : Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading : Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution : Elute the analyte and internal standard with 1 mL of methanol.
-
Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) :
-
Column : A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Glymidine: Precursor ion → Product ion (specific m/z values to be determined based on the instrument).
-
Internal Standard: Precursor ion → Product ion.
-
-
Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizing Experimental and Logical Frameworks
Diagrams are provided below to illustrate the experimental workflow for assessing variability and the signaling pathway of Glymidine.
Safety Operating Guide
Proper Disposal of Glymidine-d5: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for Glymidine-d5 is readily available. The following procedures are based on the available information for the non-deuterated analogue, Glymidine, and established best practices for the disposal of pharmaceutical and laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
I. Essential Safety and Handling Information
This compound is a deuterated analog of Glymidine, an oral antidiabetic drug.[1][2][3][4] While specific toxicity data for this compound is not available, it should be handled with care, assuming it has similar pharmacological and toxicological properties to Glymidine. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE) when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
II. Quantitative Data Summary
Due to the lack of a specific SDS for this compound, the following table summarizes the known properties of Glymidine, which should be considered indicative for its deuterated counterpart.
| Property | Value | Source |
| Chemical Formula | C13H15N3O4S (for Glymidine) | [3] |
| Molecular Weight | 309.34 g/mol (for Glymidine) | [4] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at 0-4°C for short term | [2] |
III. Step-by-Step Disposal Protocol
This protocol outlines the general steps for the proper disposal of this compound from a research laboratory setting.
1. Waste Identification and Segregation:
- Unused or Expired this compound: This is considered a chemical waste. Do not dispose of it down the drain or in the regular trash.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and disposed of as chemical waste.
- Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
- Solutions: Solutions containing this compound must be collected and disposed of as liquid chemical waste.
2. Waste Collection and Storage:
- Use a designated, properly labeled hazardous waste container. The container must be compatible with the waste being collected.
- The label should clearly state "Hazardous Waste" and list the chemical constituents, including "this compound" and any solvents.
- Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
- Keep the waste container securely closed at all times, except when adding waste.
3. Scheduling a Waste Pickup:
- Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), contact your EHS department to schedule a waste pickup.
- Do not attempt to transport the hazardous waste off-site yourself.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with your institutional safety experts, you contribute to a safer laboratory environment and ensure environmental responsibility.
References
Personal protective equipment for handling Glymidine-d5
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment is to establish a barrier between the handler and the chemical, minimizing the risk of exposure through inhalation, skin contact, or ingestion.
Recommended PPE for Handling Glymidine-d5
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978). | Prevents skin contact and absorption. The outer glove is removed immediately after handling, and the inner glove is removed before exiting the work area. |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Minimizes inhalation of the powdered compound. |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashes. | Provides an additional layer of facial protection. |
PPE Donning and Doffing Procedure
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation : Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box to minimize airborne particles.
-
PPE : Don the appropriate PPE as outlined in the section above.
-
Weighing and Aliquoting : Handle the solid powder with care to avoid generating dust. Use appropriate tools such as spatulas and weighing paper.
-
Solution Preparation : When preparing solutions, add the solvent to the solid slowly to prevent splashing. Glymidine sodium is soluble in DMSO.[1][2]
-
Post-Handling : After handling, decontaminate the work surface and all equipment. Remove PPE according to the doffing procedure.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.
Storage Requirements
| Parameter | Condition | Rationale |
| Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C. | To maintain the chemical stability of the compound.[2] |
| Atmosphere | Store in a dry, dark place.[2] | Protects from moisture and light degradation. |
| Container | Tightly sealed, clearly labeled container. | Prevents contamination and ensures proper identification. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a sealed bag and dispose of as hazardous waste. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Note: As an antidiabetic agent, a significant adverse effect of Glymidine is hypoglycemia (low blood sugar).[3] In case of accidental ingestion, be aware of symptoms such as weakness, dizziness, and confusion.
Chemical Spill Response
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
